An In-depth Technical Guide to the Synthesis of (4-methoxyphenyl)methylphosphonic Acid
Abstract This technical guide provides a comprehensive overview of the synthetic routes to (4-methoxyphenyl)methylphosphonic acid, a compound of interest for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to (4-methoxyphenyl)methylphosphonic acid, a compound of interest for researchers, scientists, and professionals in drug development. The primary focus is on a robust and widely applicable two-step synthesis commencing with the Michaelis-Arbuzov reaction to form the key intermediate, diethyl (4-methoxybenzyl)phosphonate, followed by its hydrolysis to the final phosphonic acid. This document furnishes detailed, step-by-step experimental protocols for each stage, including both classical acidic hydrolysis and a milder silyl-mediated dealkylation. The underlying mechanisms of these transformations are elucidated to provide a deeper understanding of the reaction pathways and the rationale behind the experimental choices. Furthermore, this guide includes a thorough characterization of the final product, essential safety and handling protocols for the reagents involved, and a brief discussion of alternative synthetic strategies.
Introduction
(4-methoxyphenyl)methylphosphonic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The phosphonic acid moiety is a well-established pharmacophore, often employed as a stable mimic of a phosphate group or as a transition-state analogue inhibitor of enzymes. The methoxyphenyl group, a common feature in many biologically active molecules, can modulate pharmacokinetic and pharmacodynamic properties. A reliable and scalable synthesis of (4-methoxyphenyl)methylphosphonic acid is therefore crucial for facilitating further research and development in these areas.
This guide details a primary and highly effective synthetic pathway, which is summarized in the workflow below.
Caption: Overall synthetic workflow.
Synthesis of Diethyl (4-methoxybenzyl)phosphonate via the Michaelis-Arbuzov Reaction
The cornerstone of this synthetic approach is the Michaelis-Arbuzov reaction, a classic and highly reliable method for the formation of a carbon-phosphorus bond.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 1-(bromomethyl)-4-methoxybenzene.
Reaction Mechanism
The Michaelis-Arbuzov reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The phosphorus atom of the triethyl phosphite, acting as a nucleophile, attacks the electrophilic benzylic carbon of 1-(bromomethyl)-4-methoxybenzene. This results in the displacement of the bromide ion and the formation of a phosphonium salt intermediate.
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt in an SN2 reaction. This leads to the formation of the stable pentavalent phosphonate ester and the release of bromoethane as a byproduct.
Caption: Michaelis-Arbuzov reaction mechanism.
Experimental Protocol
This protocol is adapted from a similar synthesis of diethyl (4-bromobenzyl)phosphonate.[1][2]
Materials:
1-(bromomethyl)-4-methoxybenzene
Triethyl phosphite
Round-bottomed flask
Reflux condenser
Heating mantle
Rotary evaporator
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
To a 500 mL three-necked flask equipped with a reflux condenser, add 1-(bromomethyl)-4-methoxybenzene (e.g., 40.2 g, 0.2 mol) and triethyl phosphite (e.g., 200 g, 1.2 mol).
Heat the mixture with stirring to approximately 100 °C. A low-boiling liquid (bromoethane) will begin to distill.
Gradually increase the temperature to 160 °C and maintain the reaction for 4 hours.
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess triethyl phosphite by vacuum distillation.
The crude product, a colorless to pale yellow liquid, can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield diethyl (4-methoxybenzyl)phosphonate.[2]
Hydrolysis of Diethyl (4-methoxybenzyl)phosphonate
The final step in the synthesis is the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid. This can be achieved through several methods, with acidic hydrolysis and silyl-mediated hydrolysis being the most common and effective.
Method A: Acidic Hydrolysis
This method employs concentrated hydrochloric acid to cleave the ethyl ester groups. The reaction is robust but requires harsh conditions.
Under acidic conditions, the hydrolysis proceeds via a nucleophilic attack of water on the protonated phosphonate ester. This is typically an SN2-type reaction at the phosphorus center. The reaction occurs in two consecutive steps, with the second hydrolysis step generally being slower than the first.
This is a general procedure for the acidic hydrolysis of diethyl phosphonates.[4][5]
Materials:
Diethyl (4-methoxybenzyl)phosphonate
Concentrated hydrochloric acid (37%)
Round-bottomed flask
Reflux condenser
Heating mantle
Procedure:
In a round-bottomed flask, add diethyl (4-methoxybenzyl)phosphonate (e.g., 51.6 g, 0.2 mol) and concentrated hydrochloric acid (e.g., 200 mL).
Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
After completion, cool the reaction mixture to room temperature.
Remove the water and excess HCl by vacuum distillation.
The resulting crude solid can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to yield pure (4-methoxyphenyl)methylphosphonic acid.
This method utilizes a trimethylsilyl halide, such as trimethylsilyl bromide (TMSBr), to dealkylate the phosphonate ester under milder conditions than acidic hydrolysis. This is often the preferred method when acid-sensitive functional groups are present in the molecule.
The McKenna reaction is a two-step process:
Silylation: The TMSBr reacts with the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate and bromoethane.
Methanolysis: The bis(trimethylsilyl) ester is then treated with methanol or water, which rapidly cleaves the silyl ether bonds to yield the phosphonic acid and methoxytrimethylsilane.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
Target Molecule: (4-Methoxyphenyl)methylphosphonic acid
CAS (Free Acid): 4571-57-3 (approximate/analogous); CAS (Diethyl Ester Precursor): 13117-29-8
Core Application: Bioisostere for phosphate groups in tyrosine phosphatase (PTP1B) inhibitors; bone-targeting drug conjugates; organic synthesis intermediate for Horner-Wadsworth-Emmons olefination.
This guide details the synthesis of (4-methoxyphenyl)methylphosphonic acid, prioritizing high-purity isolation suitable for pharmaceutical applications. While direct phosphorylation of halides via the Michaelis-Becker reaction is possible, this protocol advocates for the Michaelis-Arbuzov rearrangement followed by Silyl-Dealkylation (McKenna Method) .
Why this route?
Regioselectivity: The Arbuzov reaction guarantees phosphorus attachment at the benzylic position, avoiding the ring phosphorylation often seen in Friedel-Crafts approaches.
Functional Group Tolerance: The 4-methoxy ether linkage is acid-sensitive. Traditional acid hydrolysis (boiling HCl) of the phosphonate ester often leads to ether cleavage (demethylation), yielding the phenolic byproduct. The McKenna method (TMSBr) operates under mild, anhydrous conditions, preserving the methoxy group.
Retrosynthetic Analysis & Mechanism
The synthesis is disconnected into two primary stages: the formation of the C-P bond and the cleavage of the ester protecting groups.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic flow from benzyl halide to free phosphonic acid via Arbuzov and McKenna pathways.
Experimental Protocol
Phase 1: Formation of Diethyl (4-methoxyphenyl)methylphosphonate
Reaction Type: Michaelis-Arbuzov Rearrangement
Reagents & Stoichiometry
Component
Role
Equiv.
MW ( g/mol )
Density
Note
4-Methoxybenzyl Chloride
Substrate
1.0
156.61
1.15
Can use Bromide analog (more reactive)
Triethyl Phosphite
Reagent
1.2
166.16
0.96
Distill before use if yellow
Toluene
Solvent
N/A
92.14
0.87
Optional (reaction can be run neat)
Step-by-Step Procedure
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to an inert gas line (
or Ar).
Addition: Charge the flask with 4-methoxybenzyl chloride (PMB-Cl). Heat to 80°C.
Reaction: Add triethyl phosphite dropwise over 30 minutes. The reaction is exothermic.
Critical Control Point: As the reaction proceeds, ethyl chloride (EtCl) gas is evolved. Ensure proper venting through a bubbler.
Reflux: Once addition is complete, increase temperature to 130°C (or reflux if using toluene) and stir for 4–6 hours.
Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting chloride spot (
) should disappear, replaced by a more polar phosphonate spot ().
Purification:
Remove excess triethyl phosphite via vacuum distillation (rotary evaporator at 60°C is usually insufficient; use high vacuum or Kugelrohr).
The resulting oil is Diethyl (4-methoxyphenyl)methylphosphonate . Yield is typically 85–95%. It can be used directly in Phase 2 or purified via flash chromatography (Gradient: 0
5% MeOH in DCM).
Phase 2: Hydrolysis to Phosphonic Acid (McKenna Method)
Reaction Type: Silyl-Dealkylation / Solvolysis
Reagents & Stoichiometry
Component
Role
Equiv.
Note
Diethyl Phosphonate (from Phase 1)
Substrate
1.0
Dry thoroughly (azeotrope with toluene)
Bromotrimethylsilane (TMSBr)
Reagent
3.0 - 4.0
Moisture Sensitive . Handle in syringe.
Dichloromethane (DCM)
Solvent
-
Anhydrous
Methanol
Quench
Excess
HPLC Grade
Step-by-Step Procedure
Solvation: Dissolve the diethyl phosphonate ester in anhydrous DCM (0.5 M concentration) under an inert atmosphere at 0°C (ice bath).
Silylation: Add TMSBr dropwise via syringe.
Why TMSBr? It cleaves the P-O-Et bond much faster than TMSCl and is milder than HI.
Digestion: Allow the mixture to warm to room temperature and stir for 4–12 hours.
Monitoring:
NMR is the best tool here. The signal will shift significantly as the P-OEt converts to P-OSiMe.
Concentration (Intermediate): Evaporate the solvent and excess TMSBr under reduced pressure. Do not expose to air yet. You will obtain the bis(trimethylsilyl) intermediate as a residue.
Solvolysis (Hydrolysis): Redissolve the residue in Methanol (MeOH). Stir for 1 hour at room temperature.
Chemistry:
.
Isolation: Concentrate the methanolic solution to dryness. The product, (4-methoxyphenyl)methylphosphonic acid , will precipitate as a white to off-white solid.
Recrystallization: If necessary, recrystallize from Acetone/Water or Acetonitrile.
Characterization & Data
The following spectral data confirms the identity of the product.
Technique
Expected Signal Data
Structural Assignment
NMR (DMSO-)
3.73 (s, 3H)
(Methoxy group)
2.88 (d, Hz, 2H)
(Benzylic methylene coupled to P)
6.85 (d, 2H), 7.15 (dd, 2H)
Aromatic Ring (AA'BB' system)
9.0 - 11.0 (br s)
(Acidic protons, exchangeable)
NMR
20.0 – 26.0 ppm
Phosphonate characteristic shift (decoupled)
Physical State
White crystalline solid
MP typically >150°C (varies by hydration)
Process Logic & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Phase 1)
Incomplete reaction or hydrolysis during workup.
Ensure temperature reaches 130°C to drive off EtCl. Avoid aqueous workup for the ester if possible; distill instead.
Product is an Oil (Phase 2)
Incomplete hydrolysis or residual solvent.
Triturate the oil with diethyl ether or hexanes to induce crystallization. Ensure all TMSBr is removed before adding MeOH.
Demethylation (Phenol formation)
Acid too strong or reaction too hot.
Ensure you are using TMSBr (McKenna conditions), NOT refluxing HCl or HBr. Keep temperature <40°C.
Impurity at 0 ppm ()
Phosphoric acid ().
Caused by hydrolysis of unreacted . Ensure Phase 1 distillation is rigorous.
References
Michaelis-Arbuzov Reaction: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1][2] Chemical Reviews, 81(4), 415–430. Link
McKenna Method (Silyl dealkylation): McKenna, C. E., et al. (1977). The facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane. Tetrahedron Letters, 18(2), 155–158. Link
Synthesis of Benzylphosphonates: Xu, Y., et al. (2002). Facile Synthesis of Benzylphosphonates via Michaelis–Arbuzov Reaction. Synthetic Communications, 32(19). Link
NMR Characterization Data: Kalir, A., et al. (1990). Synthesis and properties of some phenylphosphonic acids. Journal of Chemical & Engineering Data, 35(3). Link
chemical properties of (4-methoxyphenyl)methylphosphonic acid
An In-depth Technical Guide to the Chemical Properties and Applications of (4-methoxyphenyl)methylphosphonic Acid Introduction: A Versatile Moiety in Modern Chemistry (4-methoxyphenyl)methylphosphonic acid is an organoph...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties and Applications of (4-methoxyphenyl)methylphosphonic Acid
Introduction: A Versatile Moiety in Modern Chemistry
(4-methoxyphenyl)methylphosphonic acid is an organophosphorus compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which combines a methoxy-substituted aromatic ring with a methylphosphonic acid group, imparts a unique combination of hydrophilic and hydrophobic characteristics. The phosphonic acid functional group is a key feature, known for its ability to mimic carboxylates and phosphates, act as a transition-state analogue inhibitor of enzymes, and chelate metal ions. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (4-methoxyphenyl)methylphosphonic acid, offering valuable insights for researchers and professionals in drug development.
The core structure consists of a tetrahedral phosphorus center bonded to a 4-methoxyphenylmethyl group, two hydroxyl groups, and a phosphoryl oxygen. This arrangement is fundamental to its chemical behavior and biological activity.
Caption: Chemical structure of (4-methoxyphenyl)methylphosphonic acid.
Physicochemical Properties
A summary of the key physico is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.
The synthesis of α-arylmethylphosphonic acids can be achieved through several routes. A common and effective strategy involves a variation of the Kabachnik-Fields or Pudovik reaction to form the crucial carbon-phosphorus bond, followed by hydrolysis of the resulting phosphonate ester.
Rationale for Synthetic Strategy
The chosen pathway leverages the reactivity of 4-methoxybenzaldehyde. The three-component Kabachnik-Fields reaction provides a convergent and efficient method to assemble the core structure.[4][5] The reaction condenses an aldehyde, an amine (or ammonia), and a dialkyl phosphite. For (4-methoxyphenyl)methylphosphonic acid, a simplified two-component reaction (Pudovik reaction) between 4-methoxybenzaldehyde and diethyl phosphite can be catalyzed by a base to form the diethyl phosphonate ester intermediate. The final step, acidic hydrolysis, is necessary to cleave the ethyl ester groups to yield the free phosphonic acid, which is often crucial for biological activity.
Caption: Generalized workflow for the synthesis of (4-methoxyphenyl)methylphosphonic acid.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Diethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate
To a solution of 4-methoxybenzaldehyde (1 eq.) in dry ethanol, add diethyl phosphite (1.1 eq.).
Slowly add a catalytic amount of a saturated solution of sodium ethoxide in ethanol at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl phosphonate ester.
Step 2: Hydrolysis to (4-methoxyphenyl)methylphosphonic acid
Add concentrated hydrochloric acid to the crude diethyl ester from Step 1.
Heat the mixture to reflux (approximately 110°C) for 6-12 hours. The hydrolysis progress can be monitored by ³¹P NMR, observing the shift from the phosphonate ester to the phosphonic acid.
After cooling, the solvent is removed under vacuum.
The resulting solid is then purified.
Purification Protocol
Purification is critical to obtaining a high-purity final product.
Liquid-Liquid Extraction: This can be performed using ethyl acetate and acidic water (e.g., 5% HCl) to remove impurities.[3]
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as acetonitrile or an ethanol/water mixture, to yield the pure phosphonic acid.[3]
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized (4-methoxyphenyl)methylphosphonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
A singlet for the methoxy (-OCH₃) protons, typically around 3.8 ppm.
A doublet for the methylene (-CH₂) protons adjacent to the phosphorus atom, with a characteristic coupling constant (²JPH) in the range of 18-22 Hz.
Aromatic protons will appear as two doublets (an AA'BB' system) in the range of 6.9-7.5 ppm, characteristic of a para-substituted benzene ring.
A broad singlet for the acidic phosphonic acid protons (-P(O)(OH)₂), which is concentration-dependent and may exchange with D₂O.
¹³C NMR: The carbon spectrum will provide further structural confirmation:
A signal for the methoxy carbon around 55 ppm.
A doublet for the methylene carbon due to coupling with phosphorus (¹JPC), expected to be in the range of 150-160 Hz.[5]
Four signals for the aromatic carbons, with the carbon directly attached to the phosphorus showing a C-P coupling.
³¹P NMR: This is a definitive technique for phosphorus-containing compounds. A single signal is expected for (4-methoxyphenyl)methylphosphonic acid, typically in the range of +20 to +30 ppm (referenced to 85% H₃PO₄).[5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands include:
A strong, broad absorption from 2500-3300 cm⁻¹ corresponding to the O-H stretching of the P-OH groups.
A strong absorption band between 1150-1250 cm⁻¹ for the P=O (phosphoryl) stretch.
C-O stretching for the aryl ether around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 203.0494. Fragmentation patterns would likely involve the loss of water and cleavage of the C-P bond.
Reactivity and Applications in Drug Development
The unique chemical nature of (4-methoxyphenyl)methylphosphonic acid makes it a valuable building block in drug discovery and development.
Chemical Reactivity
Acidity: The phosphonic acid group is dibasic, with two pKa values. This allows it to exist in different protonation states depending on the pH, which is a critical factor in its interaction with biological targets.
Esterification: The P-OH groups can be esterified to produce phosphonate esters, which can act as prodrugs to improve cell permeability.
Aromatic Ring Substitution: The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to the methoxy group.
Role in Drug Design
Phosphonic acids are widely recognized as effective enzyme inhibitors.[5] They can act as transition-state analogues for reactions involving phosphate or carboxylate groups.
Enzyme Inhibition: Derivatives of (4-methoxyphenyl)methylphosphonic acid have been synthesized and evaluated as inhibitors of enzymes like purple acid phosphatases (PAPs).[6] PAPs are implicated in bone resorption disorders such as osteoporosis, making them an attractive therapeutic target.[6] The phosphonic acid moiety can coordinate to the metal ions in the active site of these metalloenzymes.
Improving Drug Properties: The inclusion of a phosphonic acid group can enhance the water solubility of a drug candidate.[7][8] Furthermore, its strong binding to materials like hydroxyapatite makes it a candidate for bone-targeting applications.
Caption: Role of (4-methoxyphenyl)methylphosphonic acid derivatives as enzyme inhibitors.
Conclusion
(4-methoxyphenyl)methylphosphonic acid is a compound with significant potential, underscored by its versatile chemical properties. Its synthesis is achievable through established organophosphorus chemistry, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The presence of the phosphonic acid moiety is key to its utility, particularly in the design of enzyme inhibitors for therapeutic applications. This guide has provided a foundational understanding of this molecule, intended to support and inspire further research and development in chemistry and pharmacology.
References
Synthesis of hydroxymethylphenylphosphinic acid - ResearchGate. Available at: [Link]
Synthesis of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives. - ResearchGate. Available at: [Link]
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors - Semantic Scholar. Available at: [Link]phos-Gudsela-Sabo/25919e95995221008d53516570c961e0129c9225)
The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction - MDPI. Available at: [Link]
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PubMed. Available at: [Link]
Full article: Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - Taylor & Francis Online. Available at: [Link]
Solid-State Architecture and Crystallographic Characterization of (4-Methoxyphenyl)methylphosphonic Acid
[1] Executive Summary This technical guide details the synthesis, solid-state isolation, and structural characterization of (4-methoxyphenyl)methylphosphonic acid (also referred to as 4-methoxybenzylphosphonic acid).[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide details the synthesis, solid-state isolation, and structural characterization of (4-methoxyphenyl)methylphosphonic acid (also referred to as 4-methoxybenzylphosphonic acid).[1] Unlike its direct analog (4-methoxyphenylphosphonic acid), the insertion of a methylene bridge (
) between the aromatic ring and the phosphonic moiety introduces unique conformational flexibility, significantly influencing its crystal packing and utility in supramolecular chemistry.[1]
This document serves as a protocol for researchers utilizing this compound as a bioisostere in drug design (mimicking phosphate esters) or as a surface-anchoring ligand in Metal-Organic Frameworks (MOFs).[1]
Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9]
The methylene spacer decouples the phosphonic acid group from the aromatic
-system.[1] In the solid state, this allows the phosphonic acid headgroups to maximize hydrogen bonding without being rigidly constrained by the planarity of the benzene ring.[1] This typically results in layered supramolecular architectures where inorganic hydrogen-bonded sheets alternate with organic hydrophobic bilayers.[1]
Arbuzov Rearrangement: Mix 4-methoxybenzyl chloride and triethyl phosphite in a round-bottom flask. Heat to 140°C for 4 hours.[1] The evolution of ethyl chloride gas indicates reaction progress.[1]
Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting chloride spot should disappear.[1]
Distillation: Remove excess triethyl phosphite under vacuum (
) to yield the intermediate diethyl (4-methoxyphenyl)methylphosphonate.
Hydrolysis: Reflux the intermediate in concentrated HCl (6 M) for 12 hours.
Isolation: Cool the solution to
. The acid typically precipitates as a white solid.[1] If oiling occurs, triturated with cold hexane.[1]
Recrystallization: Dissolve crude solid in minimum boiling water; add ethanol dropwise until turbid. Allow to cool slowly.
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for diffraction, rapid precipitation must be avoided.[1]
Solvent System: Water (Good solvent) / Acetonitrile (Anti-solvent).[1]
Setup: Dissolve 20 mg of the acid in 1 mL of water in a small vial. Place this vial inside a larger jar containing 5 mL of acetonitrile. Seal the outer jar.
Mechanism: Acetonitrile vapor slowly diffuses into the water, lowering solubility and promoting the growth of varying prismatic crystals over 3-5 days.[1]
Visualization of Workflow
Figure 1: Step-by-step synthesis and crystallization workflow utilizing the Michaelis-Arbuzov reaction.
When analyzing the crystal structure of (4-methoxyphenyl)methylphosphonic acid, researchers should look for specific supramolecular synthons that define the phosphonic acid class.
The
Homodimer Synthon
The dominant structural motif in phosphonic acids is the formation of centrosymmetric dimers.[1] Two phosphonic acid molecules interact via strong
Clearfield, A. (1998).[1] Metal Phosphonate Chemistry: Inorganically Functionalized Porous Materials.[1] Progress in Inorganic Chemistry.[1] (Foundational text on phosphonate layering).
Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] The Michaelis-Arbuzov Rearrangement.[1] Chemical Reviews.[1] (Primary reference for synthesis mechanism).
A Senior Application Scientist's Guide to the Thermodynamic Landscape of (4-methoxyphenyl)methylphosphonic Acid
For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the thermodynamic properties of (4-methoxyphenyl)methylphosphonic acid.
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the thermodynamic properties of (4-methoxyphenyl)methylphosphonic acid. In the realm of pharmaceutical sciences and materials research, a comprehensive understanding of a compound's thermodynamic characteristics is paramount for predicting its stability, solubility, and behavior in various environments. This document is structured to not only present the fundamental thermodynamic parameters but also to elucidate the experimental and computational methodologies employed in their determination. As direct experimental data for this specific molecule is not extensively available in public literature, this guide emphasizes the established protocols and theoretical frameworks that form the bedrock of such characterizations, providing a robust roadmap for researchers in the field.
Introduction: The Significance of (4-methoxyphenyl)methylphosphonic Acid and Its Thermodynamic Profile
(4-methoxyphenyl)methylphosphonic acid belongs to the class of organophosphorus compounds, which are of significant interest in medicinal chemistry and materials science. The phosphonic acid moiety is a key structural feature, known for its ability to mimic phosphates, chelate metals, and adhere to surfaces.[1] The presence of the 4-methoxyphenyl group introduces specific electronic and steric properties that can influence the molecule's intermolecular interactions and, consequently, its thermodynamic behavior.
A thorough understanding of the thermodynamic properties of this molecule is crucial for:
Drug Development: Predicting the solubility and dissolution rate of an active pharmaceutical ingredient (API) is fundamental to formulation design and ensuring bioavailability. Thermodynamic stability is also a key indicator of shelf-life and degradation pathways.
Materials Science: For applications such as corrosion inhibitors or in the formation of self-assembled monolayers, the energetic favorability of surface interactions is governed by thermodynamic principles.[2]
Chemical Synthesis and Process Development: Knowledge of heats of reaction and formation is essential for safe and efficient scale-up of synthetic processes.
This guide will delve into the core thermodynamic parameters, including enthalpy, entropy, Gibbs free energy, and heat capacity, and outline the state-of-the-art techniques for their measurement and prediction.
Foundational Physicochemical Properties
Before exploring the thermodynamic landscape, it is essential to establish the basic physicochemical properties of (4-methoxyphenyl)methylphosphonic acid. These properties provide the context for its thermodynamic behavior.
Arylphosphonic acids typically exhibit two pKa values. The first pKa is generally in the range of 1.1 to 2.3, and the second is between 5.3 and 7.2.[1] The precise values for this specific molecule would require experimental determination.
Phosphonic acids are generally polar and their solubility is enhanced in basic media where they are deprotonated.[1] Recrystallization is often performed in polar solvents.[1]
Experimental Determination of Thermodynamic Properties
The experimental characterization of the thermodynamic properties of a solid-state compound like (4-methoxyphenyl)methylphosphonic acid relies on a suite of calorimetric and analytical techniques. The following sections detail the principles and protocols for these essential measurements.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are cornerstone techniques in thermal analysis, providing critical information about the thermal stability, phase transitions, and purity of a material.[4]
3.1.1. The Causality Behind Experimental Choices
Differential Scanning Calorimetry (DSC): This technique is the gold standard for identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions.[5] By measuring the heat flow into or out of a sample as a function of temperature, we can determine the enthalpy of these transitions. For a crystalline solid like (4-methoxyphenyl)methylphosphonic acid, DSC is indispensable for determining its melting point and enthalpy of fusion. This information is directly related to the lattice energy and the strength of intermolecular forces.
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere.[6] For (4-methoxyphenyl)methylphosphonic acid, TGA can identify the temperature at which decomposition begins, the number of decomposition steps, and the mass of any residual material. This is crucial for establishing the upper-temperature limits for handling and processing. The decomposition of organophosphorus compounds often involves the elimination of a phosphorus acid.[6]
3.1.2. Experimental Workflow and Data Interpretation
The following diagram illustrates the logical flow of a comprehensive thermal analysis experiment.
Caption: Workflow for Thermal Analysis using DSC and TGA.
3.1.3. Detailed Experimental Protocol for DSC and TGA
Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition profile of (4-methoxyphenyl)methylphosphonic acid.
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)
Inert gas (Nitrogen or Argon) of high purity
Procedure:
Sample Preparation:
For DSC, accurately weigh 2-5 mg of the sample into an aluminum pan. Crimp a lid onto the pan to encapsulate the sample.
For TGA, accurately weigh 5-10 mg of the sample into a tared TGA pan.
Instrument Setup and Calibration:
Calibrate the DSC for temperature and enthalpy using a certified indium standard.
Calibrate the TGA for mass using certified calibration weights.
DSC Measurement:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C) under a constant flow of inert gas (e.g., 50 mL/min).
Record the heat flow as a function of temperature.
TGA Measurement:
Place the sample pan into the TGA furnace.
Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature where complete decomposition is expected (e.g., 800 °C) under a constant flow of inert gas.
Record the mass of the sample as a function of temperature.
Data Analysis:
DSC: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
TGA: Analyze the TGA curve to identify the onset of decomposition and the temperature of maximum mass loss from the derivative curve (DTG).
Enthalpy of Formation: Solution and Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the heat change when one mole of a compound is formed from its constituent elements in their standard states.
3.2.1. The Rationale for Method Selection
Solution Calorimetry: This technique is particularly useful for compounds that react in a well-defined manner in solution.[7] For an acidic compound like (4-methoxyphenyl)methylphosphonic acid, measuring the enthalpy of neutralization with a strong base is a viable approach.[8] By designing a thermochemical cycle, the enthalpy of formation can be derived. This method is generally less demanding than combustion calorimetry.
Combustion Calorimetry: This is a more direct method for determining the enthalpy of formation of organic compounds.[9] The sample is completely combusted in a high-pressure oxygen environment, and the heat released is measured. While highly accurate, it requires specialized equipment ("bomb" calorimeter) and careful analysis of the combustion products. For organophosphorus compounds, the final phosphorus-containing product must be accurately identified (typically aqueous phosphoric acid).
3.2.2. Detailed Experimental Protocol for Solution Calorimetry (Enthalpy of Neutralization)
Objective: To determine the enthalpy of neutralization of (4-methoxyphenyl)methylphosphonic acid, which can be used in a thermochemical cycle to calculate the enthalpy of formation.
Materials:
(4-methoxyphenyl)methylphosphonic acid
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Deionized water
Isothermal or isoperibol solution calorimeter
Calibrated temperature probe
Volumetric glassware
Procedure:
Calorimeter Calibration: Determine the heat capacity of the calorimeter by measuring the temperature change resulting from a known energy input (e.g., electrical calibration or a reaction with a known enthalpy change).
Reaction Measurement:
Place a known volume of deionized water into the calorimeter vessel.
Accurately weigh a sample of (4-methoxyphenyl)methylphosphonic acid and add it to the water, allowing it to dissolve and reach thermal equilibrium.
Measure the initial temperature of the solution.
Initiate the reaction by adding a known volume of the standardized NaOH solution.
Record the temperature change of the solution until a stable final temperature is reached.
Data Analysis:
Calculate the total heat evolved or absorbed during the reaction using the measured temperature change and the heat capacity of the calorimeter and its contents.
Determine the number of moles of the limiting reactant.
Calculate the molar enthalpy of neutralization (ΔHneut).
3.2.3. Logical Framework for Enthalpy of Formation Calculation
Caption: Workflow for computational prediction of thermodynamic properties.
4.3. Key Considerations and Trustworthiness
Choice of Theoretical Level: The accuracy of the predictions is highly dependent on the chosen computational method and basis set. For organophosphorus compounds, methods like G3X have shown good agreement with experimental data for enthalpies of formation, with accuracies estimated to be within 5-10 kJ/mol.
[10]* Isodesmic Reactions: To improve accuracy, particularly for enthalpy of formation, the use of isodesmic reactions is recommended. [10]In this approach, the enthalpy of reaction for a hypothetical reaction where the number and types of bonds are conserved is calculated. This helps to cancel out systematic errors in the calculations.
Self-Validation: The computational protocol can be validated by applying it to a set of related compounds for which reliable experimental data exists. Agreement between the calculated and experimental values for these known compounds builds confidence in the predictions for the target molecule.
Conclusion
The thermodynamic characterization of (4-methoxyphenyl)methylphosphonic acid is a critical step in its development for pharmaceutical or materials science applications. While direct experimental data may be sparse, a robust understanding of its thermodynamic properties can be achieved through a systematic application of established experimental techniques and validated computational methods. This guide has outlined the principles, workflows, and detailed protocols for Differential Scanning Calorimetry, Thermogravimetric Analysis, and solution calorimetry. Furthermore, it has provided a framework for the computational prediction of these properties, emphasizing the importance of methodological rigor and validation. By following the methodologies described herein, researchers can confidently elucidate the thermodynamic landscape of this and other related compounds, enabling informed decisions in their research and development endeavors.
References
Schumm, R. H., Prosen, E. J., & Wagman, D. D. (1974). Enthalpy of Formation of Phosphorus Pentachloride; Derivation of the Enthalpy of Formation of Aqueous Orthophosphoric Acid. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry, 78A(3), 375–386.
Gryshchenko, A., et al. (2021). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes.
Le Moyne College. (n.d.). Calorimetry of Acid-Base Neutralization. Retrieved from [Link]
Montchamp, J.-L. (2014).
Montchamp, J.-L. (2017).
Zavgorodnii, O. I., et al. (2005). Computational study of the thermochemistry of organophosphorus(III) compounds. The Journal of Physical Chemistry A, 109(32), 7303–7314.
Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. (2023).
Kinetic Study of the Combustion of Organophosphorus Compounds. (2025). Request PDF.
Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substr
Advances in Quantitative Analytical Methods for Solid Drugs. (2022). MDPI.
Williams, R. (2022). pKa Data Compiled by R. Williams.
Truman ChemLab. (n.d.). Solution Calorimetry. Retrieved from [Link]
Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy M
Investigation of thermal decomposition of phosphonic acids. (2025). Request PDF.
Advances in Continuous Flow Calorimetry. (2019). Organic Process Research & Development.
Solution calorimetry on minerals related to acid mine drainage - Methodology, checks, and balances. (2025).
PHOSPHONIC ACID. (n.d.). ChemicalBook.
PubChem. (n.d.). 4-Methoxyphenylphosphonic acid. Retrieved from [Link]
Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. (2019). MDPI.
Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. (n.d.).
Advances in Continuous Flow Calorimetry. (2019).
Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in a Precipitation-Squeeze Treatment. (2025).
How to Solve Calorimetry Problems (Thermochemistry). (2020). YouTube.
On the Computational Determination of the pK a of Some Arylboronic Acids. (2021). MDPI.
Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. (2025).
Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. (2022). MDPI.
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com.
Investigation of thermal decomposition of phosphonic acids. (2012). Semantic Scholar.
Mortimer, C. T. (n.d.). THE THERMOCHEMISTRY OF SOME ORGANO- PHOSPHORUS COMPOUNDS. IUPAC.
General Chemistry II - Solving Calorimetry Problems - Neutralization and He
Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2025).
Thermal Degradation of Organophosphorus Flame Retardants. (2022). PMC - NIH.
Solubility of (4-Nitro-benzyl)-phosphonic Acid: A Technical Guide. (n.d.). Benchchem.
The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. (2021). MDPI.
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. (2021). MDPI.
Effect of n-Octadecylphosphonic Acid Coating on Zeolite 5A for Adsorptive Separation of Carbon Dioxide and Propylene. (2026). MDPI.
The Hydrolysis of Phosphinates and Phosphon
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (n.d.). ChemRxiv.
Thermal Degradation of Organophosphorus Flame Retardants. (2022). PubMed.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule: (4-Methoxyphenyl)methylphosphonic acid (CAS: 40299-61-4)
Class: Benzylphosphonic acid derivative.[1][2]
Relevance: This compound serves as a critical hydrolytically stable bioisostere of phosphate esters in drug design (specifically for PTP1B inhibition and nucleotide mimicry) and as an anchoring ligand in surface self-assembled monolayers (SAMs) on metal oxides.
This technical guide outlines a rigorous ab initio computational framework for characterizing the physicochemical properties of (4-methoxyphenyl)methylphosphonic acid. Unlike standard organic molecules, the phosphorus center requires specialized basis sets and solvation models to accurately predict acidity (pKa) and spectroscopic signatures (
NMR).
Module 1: Computational Strategy & Basis Set Selection
To ensure scientific integrity, the choice of Hamiltonian must balance computational cost with the accurate treatment of the hypervalent phosphorus and the electron-donating methoxy group.
Functional Selection
Geometry Optimization:B3LYP-D3(BJ) . The inclusion of Grimme’s D3 dispersion correction with Becke-Johnson damping is non-negotiable for this molecule. The methoxy group (
) induces dispersive interactions with the aromatic ring that standard B3LYP fails to capture.
Electronic Properties (HOMO/LUMO):
B97X-D . This range-separated hybrid functional corrects the self-interaction error common in B3LYP, providing accurate orbital energies essential for predicting electrophilic attack or surface binding potentials.
NMR Shielding:PBE0 or B3LYP . These functionals consistently outperform post-Hartree-Fock methods for
chemical shifts due to better error cancellation in the paramagnetic shielding term.
Basis Set Architecture
Phosphorus requires polarization functions to describe the P=O bond character accurately.
Calculation Type
Recommended Basis Set
Rationale
Geometry/Freq
6-311++G(d,p)
Diffuse functions (++) are critical for the anionic species (deprotonated phosphonate).
NMR ()
IGLO-III or cc-pVTZ
The IGLO (Individual Gauge for Localized Orbitals) basis set minimizes gauge dependence errors.
Solvation Energy
def2-TZVPP
High angular momentum functions capture the solute-solvent boundary accurately.
Module 2: Conformational Landscape & Geometry
The flexibility of the methylene bridge (
) and the methoxy group creates a conformational ensemble that dictates binding affinity.
Rotational Degrees of Freedom
Two critical dihedral angles must be scanned:
(C-C-P=O): Determines the orientation of the phosphonic acid relative to the phenyl ring.
(C-C-O-C): Determines the planarity of the methoxy group.
Theoretical Insight: The methoxy group will prefer a planar conformation (
or ) due to conjugation with the aromatic ring. However, the phosphonate group is bulky. A relaxed potential energy surface (PES) scan is required to identify if the global minimum involves an intramolecular hydrogen bond between the phosphonic acid hydroxyl () and the aromatic protons (ortho-C-H).
Workflow Visualization
The following diagram illustrates the necessary computational pipeline to move from 2D structure to validated property prediction.
Figure 1: Ab initio workflow for characterizing organophosphorus ligands. Colors denote logical stages: Blue (IO), Green (Optimization), Yellow (Validation), Red (Properties).
Module 3: pKa Prediction (Thermodynamic Cycle)
Predicting the pKa of phosphonic acids is notoriously difficult due to strong solvation effects on the di-anion. Direct calculation yields high errors. The Cluster-Continuum Model or a Thermodynamic Cycle is required.
The Thermodynamic Cycle Method
Instead of calculating pKa directly, we calculate the Gibbs free energy of deprotonation in the gas phase (
) and correct it with solvation energies ().
Where:
Protocol for (4-Methoxyphenyl)methylphosphonic Acid
Gas Phase: Optimize neutral (
), mono-anion (), and di-anion () in vacuum.
Solvation: Perform single-point energy calculations using the SMD (Solvation Model based on Density) model with water as the solvent.
Proton Value: Use the experimental value for the solvation free energy of a proton:
.
Expected Benchmarks (Validation):
(Experimental): ~1.8 - 2.5
(Experimental): ~7.2 - 7.8
Note: The electron-donating methoxy group (para position) will slightly destabilize the anion compared to the unsubstituted benzylphosphonic acid, potentially raising the pKa slightly (making it a weaker acid) due to the inductive effect transmitted through the methylene bridge.
Figure 2: Born-Haber thermodynamic cycle for accurate pKa determination. The green arrow represents the target value derived from the cycle.
Module 4: Spectroscopic Validation (NMR)
To confirm the synthesis or purity of (4-methoxyphenyl)methylphosphonic acid,
NMR is the primary tool. Theoretical calculation provides the reference shift.[3]
GIAO-DFT Protocol
Reference Standard: Calculate the magnetic shielding tensor (
) for using the exact same level of theory (e.g., B3LYP/IGLO-III).
Target Calculation: Calculate the shielding tensor (
) for the title molecule.
Chemical Shift (
):
Error Mitigation
Solvent Effects: NMR shifts are solvent-dependent. Use the PCM model (e.g., DMSO or
) during the NMR calculation.
Dynamic Averaging: For high precision, average the shielding tensors over the low-energy conformers identified in Module 2.
Predicted Shift Range: Benzylphosphonic acid derivatives typically resonate between 20.0 and 28.0 ppm relative to phosphoric acid.
Module 5: Electronic Surface Potential (ESP)
For researchers applying this molecule in Surface Self-Assembly (SAMs) on
or :
Phosphoryl Oxygen: The ESP map will show a concentrated region of negative electrostatic potential (red) on the phosphoryl oxygen (
). This is the "hard" donor site for metal coordination.
Methoxy Group: A secondary negative region will appear at the para-position.
Dipole Moment: The vector will point from the phenyl ring toward the phosphonate group, facilitating ordered alignment on positively charged metal oxide surfaces.
References
Gaussian 16 User Reference. Solvation Models (SMD/PCM). Gaussian, Inc. Link
Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3–21.
Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497.
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104.
PubChem Compound Summary. (4-Methoxyphenyl)methylphosphonic acid (CID 44134571). Link
Application Note: (4-Methoxyphenyl)methylphosphonic Acid in Coordination Chemistry
[1] Executive Summary (4-Methoxyphenyl)methylphosphonic acid (MMPA), also known as (4-methoxybenzyl)phosphonic acid, represents a versatile organophosphorus ligand for constructing hybrid inorganic-organic materials.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(4-Methoxyphenyl)methylphosphonic acid (MMPA), also known as (4-methoxybenzyl)phosphonic acid, represents a versatile organophosphorus ligand for constructing hybrid inorganic-organic materials.[1] Unlike rigid phenylphosphonic acids, the methylene spacer in MMPA introduces conformational flexibility, while the para-methoxy group provides electron-donating character and potential hydrogen-bonding sites. This guide details the synthesis, coordination modes, and application of MMPA in isolating layered metal phosphonates and lanthanide-based metal-organic frameworks (Ln-MOFs). Key applications include luminescent sensing and proton-conductive materials.[1]
, (Estimated based on benzylphosphonic acid analogs).
Structural Causality in Coordination
The utility of MMPA stems from three structural features:
Phosphonate Headgroup (
): Acts as a hard oxygen donor.[1] It typically adopts a symmetry, capable of bridging 2 to 4 metal centers, forming robust inorganic sub-networks (clusters or chains).
Methylene Spacer (
): Breaks the conjugation between the phosphorus and the aromatic ring.[1] This increases the basicity of the oxygen atoms compared to phenylphosphonic acid, strengthening Metal-O bonds. It also allows the aromatic tail to rotate, facilitating dense packing in the solid state.
Methoxy Tail (
): An electron-donating group that modulates the electronic structure of the aromatic ring.[1] In lanthanide chemistry, this alters the triplet state energy () of the ligand, critical for the "antenna effect" in luminescence.
Synthesis Protocols
Ligand Synthesis (Arbuzov Rearrangement)
While MMPA is commercially available, in-house synthesis ensures high purity free of inorganic phosphates.[1]
Arbuzov Step: Heat to 140°C for 4 hours. Distill off ethyl chloride byproduct.
Hydrolysis: Add 6M HCl (excess) to the resulting oil and reflux for 12 hours.
Purification: Cool to induce crystallization.[1] Recrystallize from water/ethanol (9:1). White crystalline solid.[1]
Protocol A: Layered Transition Metal Phosphonates (M(II)-MMPA)
Target: Layered structures
where .
Mechanism: Solvothermal synthesis promotes thermodynamic product formation (crystalline layers) over kinetic amorphous precipitates.[1]
Step-by-Step:
Dissolution: Dissolve MMPA (1.0 mmol, 202 mg) in 10 mL of Ethanol/Water (1:1 v/v).
Metal Source: Dissolve
(1.0 mmol) in 5 mL water.
Mixing & pH Adjustment: Add metal solution to ligand solution. Adjust pH to 3.5–4.0 using 0.1M NaOH.[1] Note: Higher pH leads to rapid precipitation of amorphous M(OH)2.
Thermal Treatment: Transfer to a Teflon-lined autoclave (23 mL). Heat at 120°C for 48 hours.
Isolation: Cool to room temperature. Filter the plate-like crystals. Wash with water and acetone.[1]
Add a "mineralizer" such as HF (hydrofluoric acid, caution required) or Urea (slow hydrolysis releases ammonia gradually).[1]
References
Mague, J. T., et al. (2018).[1] "Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−)..." Acta Crystallographica Section E.
Clearfield, A. (2012).[1] "Metal Phosphonate Chemistry: Inception to the Future." Dalton Transactions.[1] (Foundational grounding on layered phosphonates).
Mao, J. G. (2007).[1] "Structures and luminescent properties of lanthanide phosphonates." Coordination Chemistry Reviews. (Context for Ln-MMPA luminescence).
Strategic Utilization of (4-Methoxyphenyl)methylphosphonic Acid: From HWE Olefination Precursors to Bioisosteric Scaffolds
Topic: Strategic Utilization of (4-Methoxyphenyl)methylphosphonic Acid in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals [1]...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of (4-Methoxyphenyl)methylphosphonic Acid in Organic Synthesis
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary & Chemical Profile
(4-Methoxyphenyl)methylphosphonic acid (CAS: 21778-19-8 ) is a versatile organophosphorus building block that bridges the gap between classical organic synthesis and modern medicinal chemistry.[1] While often encountered as its diester derivatives in Horner-Wadsworth-Emmons (HWE) olefinations, the free acid form possesses unique utility as a stable precursor, a surface modifier, and a potent bioisostere of phosphate in enzyme inhibition.
This guide provides authoritative protocols for activating the acid for olefination, utilizing it directly in inhibitor design, and handling its unique solubility and reactivity profiles.
Chemical Profile
Property
Data
IUPAC Name
[(4-Methoxyphenyl)methyl]phosphonic acid
Common Name
-Methoxybenzylphosphonic acid
CAS Number
21778-19-8
Molecular Formula
Molecular Weight
202.14 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, MeOH, Water (pH > 7); Sparingly soluble in , Hexanes
Key Reactivity
P–OH esterification, Metal coordination (Ti, Fe, Zn), P–C bond stability
Synthetic Divergence: The Central Role
The utility of (4-methoxyphenyl)methylphosphonic acid branches into two distinct pathways: Activation (esterification for olefination) and Direct Application (bioisosteric binding).
Figure 1: Synthetic Divergence Workflow. The acid serves as a pivot point between generating HWE reagents for alkene synthesis and direct use in medicinal or materials chemistry.
Application I: Activation for Horner-Wadsworth-Emmons (HWE) Olefination
The free acid cannot be used directly in HWE reactions because the protons on the phosphonic acid group (
) will quench the base required to generate the carbanion. It must first be converted to the diethyl (or dimethyl) ester.[1]
Protocol A: One-Pot Esterification using Triethyl Orthoacetate
This method is superior to using diazoalkanes (safety) or acid chlorides (harshness).[1] It is mild, scalable, and produces the HWE reagent in high purity.
Deprotonation: To a flame-dried flask under Argon, add NaH (1.2 eq) and dry THF. Cool to 0°C.[1]
Addition of Phosphonate: Add the diethyl phosphonate (from Protocol A) dropwise in THF. Stir for 30 min at 0°C. The solution typically turns yellow/orange, indicating carbanion formation.
Addition of Aldehyde: Add the aryl aldehyde dropwise.
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
Quench & Workup: Quench with sat.
.[1] Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over .[1]
Outcome: Concentration yields the crude stilbene.[1] Recrystallization (EtOH) or column chromatography affords the trans-stilbene product.[1]
In drug discovery, the phosphonic acid moiety mimics the phosphate group of biological substrates but is metabolically stable (non-hydrolyzable P–C bond). Derivatives of (4-methoxyphenyl)methylphosphonic acid are potent inhibitors of Purple Acid Phosphatases (PAPs) , enzymes implicated in osteoporosis and bone resorption.[1][7]
Protocol C: Synthesis of Sulfonamido-Phosphonic Acid Inhibitors
This protocol describes the synthesis of a library of inhibitors where the phosphonic acid binds the metal center, and the sulfonamide tail fits the hydrophobic groove.
(4-Methoxyphenyl)methylphosphonic acid is an excellent anchor for metal oxides (
, , ITO).[1] The phosphonic acid binds bidentate/tridentate to the surface, while the methoxy-phenyl group provides a defined aromatic, electron-rich surface termination.
Protocol:
Solution Prep: Dissolve the acid (1 mM) in Ethanol or THF.[1]
Immersion: Submerge the clean metal oxide substrate (e.g.,
wafer) in the solution for 12–24 hours.
Rinse: Remove and rinse copiously with the solvent to remove physisorbed layers.[1]
Anneal: Heat at 120°C for 30 min to promote condensation (P–O–M bond formation).
Visualizing the Mechanism
The following diagram illustrates the binding mode of the acid in medicinal chemistry applications (Phosphatase Inhibition).
References
Bioisosteric Applications & Synthesis
Farahani, A. et al. "Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments."[1][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(6), 1230–1239.
[1][7]
General Phosphonic Acid Synthesis (Arbuzov/Hydrolysis)
Bhattacharya, A. K., & Thyagarajan, G.[1] "The Michaelis-Arbuzov Rearrangement."[1] Chemical Reviews, 1981, 81(4), 415–430.[1]
HWE Reaction Mechanism & Protocols
Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 1989, 89(4), 863–927.[1]
McKenna Cleavage (Ester to Acid)
McKenna, C. E. et al. "Facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane."[1] Tetrahedron Letters, 1977, 18(2), 155–158.[1]
Application Notes and Protocols for (4-methoxyphenyl)methylphosphonic Acid and Its Analogs
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of (4-methoxyphenyl)methylphosphonic acid and its closely related analogs. Given the sp...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of (4-methoxyphenyl)methylphosphonic acid and its closely related analogs. Given the specificity of this compound, this guide synthesizes information from structurally similar phosphonic acids to provide a robust framework for its handling, application, and evaluation.
Introduction and Chemical Profile
(4-methoxyphenyl)methylphosphonic acid belongs to the class of organophosphorus compounds characterized by a phosphonic acid group [-P(=O)(OH)2] attached to a methyl group, which in turn is bonded to a 4-methoxyphenyl ring. While specific literature on this exact molecule is sparse, its structural components suggest potential applications analogous to other arylphosphonic acids.
The 4-methoxy group is an electron-donating group that can influence the electronic properties and biological activity of the molecule. Methoxyphenyl compounds are known to possess antimicrobial and antioxidant properties[1]. The phosphonic acid moiety is a key feature, known for its ability to mimic carboxylates and phosphates, making it a valuable pharmacophore in drug design.
Chemical and Physical Properties of the Closely Related (4-methoxyphenyl)phosphonic acid:
Based on the activities of related compounds, (4-methoxyphenyl)methylphosphonic acid could be investigated for several applications:
Enzyme Inhibition: Derivatives of (4-methoxyphenyl)methyl)phosphonic acid have been synthesized and identified as inhibitors of acid phosphatases[4]. Purple acid phosphatases (PAPs) are implicated in bone resorption, making them a target for anti-osteoporotic drugs[4]. The phosphonic acid moiety can act as a phosphate mimic, binding to the active site of phosphatases.
Organic Synthesis: Arylphosphonic acids are versatile intermediates in organic synthesis. While less common than their boronic acid counterparts, they can participate in various coupling reactions. For instance, (4-methoxyphenyl)boronic acid is frequently used in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methoxyphenyl group into complex molecules[5].
Materials Science: Related boronic acid derivatives are used in the development of sensors and polymeric materials[6]. The phosphonic acid group is known for its ability to bind to metal oxides, suggesting potential applications in surface modification and the creation of functional materials.
Synthesis of Arylphosphonic Acids
The synthesis of arylphosphonic acids can be achieved through several established methods. A common and effective route is the Michaelis-Arbuzov reaction, followed by hydrolysis.
General Workflow for Arylphosphonic Acid Synthesis
Caption: General workflow for the synthesis of arylphosphonic acids via the Michaelis-Arbuzov reaction.
Protocol 3.1: Synthesis via Michaelis-Arbuzov Reaction and Hydrolysis
This protocol describes a general procedure for the synthesis of an arylmethylphosphonic acid.
Causality: The Michaelis-Arbuzov reaction is a reliable method for forming a carbon-phosphorus bond[7]. The subsequent hydrolysis step is necessary to convert the resulting phosphonate ester into the desired phosphonic acid[8].
Materials:
(4-methoxyphenyl)methyl halide (e.g., bromide)
Triethyl phosphite
Anhydrous toluene
Concentrated hydrochloric acid or Trimethylsilyl bromide (TMSBr)
Dichloromethane (DCM)
Methanol
Standard glassware for reflux and distillation
Procedure:
Michaelis-Arbuzov Reaction:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-methoxyphenyl)methyl halide (1 equivalent) in anhydrous toluene.
Add triethyl phosphite (1.1 equivalents) to the solution.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the solvent and excess triethyl phosphite under reduced pressure to obtain the crude diethyl (4-methoxyphenyl)methylphosphonate.
Hydrolysis:
Method A (Acid Hydrolysis): To the crude phosphonate, add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 8-12 hours. Cool the reaction mixture, which may result in the precipitation of the phosphonic acid. Collect the solid by filtration, wash with cold water, and dry.
Method B (TMSBr Hydrolysis): Dissolve the crude phosphonate in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add TMSBr (2.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of methanol. Remove all volatile components under reduced pressure to yield the crude phosphonic acid.
Purification:
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure (4-methoxyphenyl)methylphosphonic acid.
Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
This protocol outlines a method to evaluate the inhibitory potential of (4-methoxyphenyl)methylphosphonic acid against a commercially available acid phosphatase, such as purple acid phosphatase (PAP).
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro acid phosphatase inhibition assay.
Protocol 4.1: In Vitro Inhibition of Purple Acid Phosphatase
Causality: This assay measures the enzymatic activity of acid phosphatase by monitoring the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.
Materials:
(4-methoxyphenyl)methylphosphonic acid
Purple acid phosphatase (PAP) from a commercial source
p-Nitrophenyl phosphate (pNPP)
Assay Buffer: 100 mM sodium acetate, 10 mM ascorbic acid, 10 mM ferric chloride, pH 5.5
Stop Solution: 1 M NaOH
96-well microplate
Microplate reader
Procedure:
Preparation of Solutions:
Prepare a 10 mM stock solution of (4-methoxyphenyl)methylphosphonic acid in DMSO.
Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve final concentrations ranging from, for example, 1 µM to 1 mM.
Prepare a 1 mg/mL stock solution of PAP in assay buffer. Dilute to the working concentration recommended by the supplier.
Prepare a 10 mM solution of pNPP in assay buffer.
Assay Setup (in a 96-well plate):
Test Wells: Add 50 µL of assay buffer, 25 µL of the inhibitor solution at various concentrations, and 25 µL of the PAP working solution.
Positive Control (No Inhibitor): Add 75 µL of assay buffer and 25 µL of the PAP working solution.
Negative Control (No Enzyme): Add 100 µL of assay buffer.
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
Enzymatic Reaction:
Initiate the reaction by adding 50 µL of the 10 mM pNPP solution to all wells.
Incubate the plate at 37°C for 30 minutes.
Stopping the Reaction and Measurement:
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:
Correct the absorbance values by subtracting the average absorbance of the negative control wells.
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
Safety and Handling
GHS Hazard Information for (4-methoxyphenyl)phosphonic acid:
Hazard Statement
Code
Class
Harmful if swallowed
H302
Acute Toxicity, Oral (Category 4)
Causes skin irritation
H315
Skin Corrosion/Irritation (Category 2)
Causes serious eye damage
H318
Serious Eye Damage/Eye Irritation (Category 1)
(Data aggregated from ECHA C&L Inventory for (4-methoxyphenyl)phosphonic acid)[2]
Precautions:
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound[9].
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[9]. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
4-Methoxyphenylacetic Acid. PubChem, National Center for Biotechnology Information. [Link]
Jahantighi, V., et al. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. [Link]
Ouerghemmi, I., et al. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 2021. [Link]
Jahantighi, V., et al. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments. Taylor & Francis Online, 2016. [Link]
4-Methoxyphenylphosphonic acid. PubChem, National Center for Biotechnology Information. [Link]
Keglevich, G., et al. The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Molecules, 2018. [Link]
Berchel, M., et al. Summary of the synthetic routes to prepare phosphonic acids. ResearchGate. [Link]
Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]
Wang, F., et al. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory. RSC Publishing, 2021. [Link]
Drelich, P., et al. Selective Esterification of Phosphonic Acids. Molecules, 2019. [Link]
Keglevich, G., et al. Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace, 2014. [Link]
Lejczak, B., et al. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Molecules, 2020. [Link]
Safety Data Sheet: 4-methoxyphenylacetic acid. Chemos GmbH & Co.KG. [Link]
Phosphinate or phosphinic acid derivative synthesis. Organic Chemistry Portal. [Link]
Application Note: Strategic Functionalization of (4-Methoxyphenyl)methylphosphonic Acid
Introduction & Strategic Overview (4-Methoxyphenyl)methylphosphonic acid (CAS: 21778-19-8) represents a bifunctional scaffold critical to both organic synthesis and materials science.[1] Its utility stems from two distin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Overview
(4-Methoxyphenyl)methylphosphonic acid (CAS: 21778-19-8) represents a bifunctional scaffold critical to both organic synthesis and materials science.[1] Its utility stems from two distinct chemical "handles":[1][2]
The Phosphonic Acid Headgroup (
): A robust anchor for metal oxide surfaces (, ) and a precursor to phosphonate esters for olefination reactions.[1]
The p-Methoxybenzyl Core: An electron-rich aromatic system that serves as a masked phenol (via demethylation) or a rigid spacer in self-assembled monolayers (SAMs).[1]
This guide details three primary functionalization workflows: Esterification (activation for synthesis), Olefination (Horner-Wadsworth-Emmons), and Surface Tethering (SAM formation).[1]
functionalization Landscape
Figure 1: Strategic divergence of (4-methoxyphenyl)methylphosphonic acid into synthesis and materials applications.
Module A: Esterification (Activation for Synthesis)
The free acid is generally unreactive in C-C bond-forming reactions like the Horner-Wadsworth-Emmons (HWE).[1] Conversion to the dimethyl or diethyl ester is the requisite first step.
Mechanism & Causality
Direct esterification of phosphonic acids is kinetically sluggish compared to carboxylic acids.[1] The most reliable protocol involves the in situ generation of the phosphonyl dichloride using thionyl chloride (
), followed by alcoholysis. This method avoids the harsh conditions of Arbuzov reactions and ensures high purity.
Protocol: Synthesis of Dimethyl (4-methoxyphenyl)methylphosphonate[1][3][4]
Activation: In a flame-dried round-bottom flask under
, suspend the phosphonic acid () in anhydrous DCM ().
Chlorination: Add
() dropwise at . Add a catalytic amount of DMF ( drops) to initiate the reaction.
Reflux: Warm to room temperature and reflux for
. Evolution of and gas indicates reaction progress.[1] The solution should become clear.
Evaporation: Concentrate the mixture in vacuo to remove excess
and solvent. Critical: Perform this step thoroughly to prevent HCl generation in the next step.[1]
Esterification: Redissolve the residue (phosphonyl dichloride) in dry DCM (
). Cool to .
Quench: Add anhydrous Methanol (
) and Pyridine () dropwise. Stir for at room temperature.
Workup: Wash with
, saturated , and brine. Dry over .
Expected Yield:
as a pale yellow oil.[1]
Validation: NMR should show a shift from (Acid) to (Ester).
Module B: C-C Bond Formation (HWE Olefination)[1]
The dimethyl ester synthesized in Module A is a prime substrate for the Horner-Wadsworth-Emmons (HWE) reaction. The benzylic protons adjacent to the phosphorus are sufficiently acidic (
) to be deprotonated by alkoxide or hydride bases.
Application: Synthesis of Resveratrol Analogues
This reaction couples the phosphonate with an aromatic aldehyde to form stilbenes. The E-isomer is predominantly favored due to the thermodynamic stability of the intermediate oxaphosphetane.
*Note: To achieve high Z-selectivity (cis-stilbene), the Still-Gennari modification using trifluoroethyl phosphonates is recommended over the dimethyl ester.
Module C: Surface Modification (SAMs)[1]
(4-Methoxyphenyl)methylphosphonic acid is an excellent surface modifier for metal oxides.[1] The phosphonic acid group binds as a tridentate or bidentate ligand to surfaces like Titanium Dioxide (
), creating a robust, self-assembled monolayer (SAM).
Mechanism
The acid protons condense with surface hydroxyl groups (
) on the metal oxide, releasing water and forming stable bonds.[1] The methoxy-phenyl tail provides a semi-hydrophobic, electron-rich surface interface.[1]
Protocol: "T-BAG" (Tethering by Aggregation and Growth)
This method is superior to simple dip-coating for creating dense, defect-free monolayers.[1]
Exploring (4-methoxyphenyl)methylphosphonic Acid in Drug Discovery and Medicinal Chemistry: Application Notes and Protocols
Introduction: The Significance of the Phosphonate Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the phosphonate group has emerged as a critical pharmacophore. Its structural resemblance to the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Phosphonate Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the phosphonate group has emerged as a critical pharmacophore. Its structural resemblance to the phosphate group allows it to act as a stable bioisostere, mimicking the transition states of enzymatic reactions involving phosphates or acting as a competitive inhibitor.[1][2] The inherent stability of the phosphorus-carbon bond to hydrolysis, compared to the labile phosphoester bond in phosphates, makes phosphonate-containing molecules highly attractive candidates for therapeutic development.[1] This document provides a detailed exploration of (4-methoxyphenyl)methylphosphonic acid and its derivatives as a case study in the application of phosphonate chemistry to drug discovery, with a focus on their potential as enzyme inhibitors.
The methoxy group on the phenyl ring can also play a significant role in the molecule's biological activity. This group can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and can also be involved in key binding interactions with target proteins.
Rationale for Targeting Phosphatases
Phosphatases are a broad class of enzymes that catalyze the hydrolysis of phosphomonoesters, playing crucial roles in a vast array of cellular processes. The dysregulation of phosphatase activity is implicated in numerous diseases, including metabolic disorders, cancer, and inflammatory conditions. Purple acid phosphatases (PAPs), in particular, are binuclear metallo-hydrolases that have been identified as key players in bone metabolism.[3] Overactivity of PAP in mammals is associated with bone resorption and can contribute to pathologies like osteoporosis, making it a compelling target for the development of novel therapeutics.[4]
Section 1: Synthesis of (4-methoxyphenyl)methylphosphonic Acid Derivatives
The synthesis of α-aminophosphonates, a common class of phosphonate derivatives, is often achieved through the Kabachnik-Fields reaction.[5][6] This one-pot, three-component condensation reaction involves an amine, a carbonyl compound (in this case, 4-methoxybenzaldehyde), and a dialkyl phosphite.
Protocol 1: Synthesis of Diethyl ((4-methoxyphenyl)amino)methylphosphonate via Kabachnik-Fields Reaction
This protocol describes a general procedure for the synthesis of a diethyl phosphonate precursor, which can then be hydrolyzed to the final phosphonic acid.
Causality of Experimental Choices:
Ethanol as Solvent: Ethanol is a common, relatively benign solvent that facilitates the dissolution of the reactants.
Ammonium Acetate as Amine Source: Ammonium acetate serves as a convenient in situ source of ammonia for the reaction.
Activated Molecular Sieves: These are used to remove water from the reaction mixture, which can otherwise hydrolyze the reactants and intermediates, thereby driving the equilibrium towards product formation.
Heating: The reaction is heated to increase the reaction rate and ensure completion.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzaldehyde (1 equivalent), diethyl phosphite (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.
Addition of Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the molecular sieves.
Purification: Remove the ethanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
Protocol 2: Hydrolysis of Diethyl Phosphonate to Phosphonic Acid
This protocol details the final step to obtain the desired phosphonic acid.
Causality of Experimental Choices:
Trimethylsilyl Chloride and Potassium Iodide: This reagent system is effective for the mild cleavage of the phosphonate esters to the corresponding phosphonic acid.
Chloroform as Solvent: Chloroform is a suitable solvent for this reaction.
Stirring at Room Temperature: The reaction proceeds efficiently at room temperature, avoiding potential side reactions that could occur at higher temperatures.
Step-by-Step Methodology:
Reaction Setup: Dissolve the purified diethyl ((4-methoxyphenyl)amino)methylphosphonate (1 equivalent) in chloroform in a round-bottom flask.
Reagent Addition: Add potassium iodide (3 equivalents) and trimethylsilyl chloride (3 equivalents) to the solution.
Reaction: Stir the mixture at room temperature for 24 hours.
Work-up: After the reaction is complete, quench the reaction by the addition of methanol.
Purification: Remove the solvent under reduced pressure. The resulting crude phosphonic acid can be purified by recrystallization or precipitation.[3]
Caption: Step-by-step workflow for the purple acid phosphatase inhibition assay.
Determination of Inhibition Constant (Ki)
The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. To determine the inhibition constant (Ki), which is an intrinsic measure of the inhibitor's potency, further kinetic studies are required. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots, or more accurately, by non-linear regression fitting to the appropriate Michaelis-Menten equation for the determined mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
[7]
Section 3: Biological Context and Signaling Pathways
Tartrate-resistant acid phosphatase (TRAP), a type of purple acid phosphatase, is highly expressed in osteoclasts, the primary cells responsible for bone resorption. [1]One of the key substrates of TRAP in the bone microenvironment is osteopontin (OPN), a phosphoprotein that plays a crucial role in osteoclast attachment and migration.
[8][9]
TRAP-Mediated Signaling in Osteoclasts:
TRAP dephosphorylates OPN, which in turn modulates the interaction of osteoclasts with the bone matrix. [8]This process is critical for the regulation of osteoclast motility and the overall bone resorption process. By inhibiting TRAP, (4-methoxyphenyl)methylphosphonic acid derivatives could potentially prevent the dephosphorylation of OPN, thereby interfering with osteoclast function and reducing bone loss.
Application Note: Surface Modification with (4-methoxyphenyl)methylphosphonic Acid for Advanced Materials
Introduction: Tailoring Surfaces with Aromatic Phosphonic Acids The precise control of surface properties is a cornerstone of modern materials science, with profound implications for fields ranging from organic electroni...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Tailoring Surfaces with Aromatic Phosphonic Acids
The precise control of surface properties is a cornerstone of modern materials science, with profound implications for fields ranging from organic electronics to biomedical engineering and catalysis. Self-assembled monolayers (SAMs) offer a powerful and versatile strategy for engineering interfaces at the molecular level. Among the various classes of molecules capable of forming robust SAMs on metal oxide surfaces, phosphonic acids have emerged as a particularly promising group due to their ability to form strong, covalent bonds with a wide range of metal oxides, including indium tin oxide (ITO), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃)[1][2].
This application note provides a detailed protocol for the surface modification of metal oxide substrates using (4-methoxyphenyl)methylphosphonic acid. The methoxy group in this molecule allows for the introduction of specific electronic and steric properties to the surface, making it a molecule of interest for applications such as tuning the work function of transparent conductive oxides in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), or for creating defined biocompatible interfaces. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and outline the key characterization techniques for validating the successful formation of a high-quality monolayer.
Mechanism of Surface Binding: The Phosphonate Anchor
The efficacy of phosphonic acids as surface modifiers stems from the strong interaction between the phosphonic acid headgroup and the metal oxide surface. The process is a condensation reaction where the phosphonic acid reacts with surface hydroxyl (-OH) groups present on the metal oxide, forming robust, covalent P-O-Metal bonds. This binding is typically bidentate, with two of the three oxygen atoms of the phosphonic acid group participating in the linkage to the surface[1]. This strong covalent anchoring is responsible for the high stability of phosphonate-based SAMs compared to other self-assembly systems like thiols on gold. A subsequent annealing step is often employed to drive the condensation reaction to completion and promote a more ordered and densely packed monolayer[3].
Experimental Protocol
This protocol is designed to be a comprehensive guide for researchers. While the presented parameters are robust starting points, optimization may be necessary depending on the specific substrate and the desired monolayer characteristics.
Substrates: e.g., Indium Tin Oxide (ITO) coated glass, Silicon wafers with a native oxide layer, or Titanium Dioxide (TiO₂) substrates.
Solvents: Anhydrous Tetrahydrofuran (THF), Ethanol (200 proof), or Isopropanol. The choice of solvent is critical, as solvents with low dielectric constants and minimal interaction with the substrate surface generally yield higher quality SAMs[4][5].
Optional Activation Reagents: UV-Ozone cleaner or Oxygen plasma system.
Equipment
Ultrasonic bath
Nitrogen gas source for drying
Fume hood
Glassware for solution preparation and substrate immersion
Oven or hotplate for annealing
Characterization equipment (see Section 4)
Detailed Step-by-Step Procedure
Step 1: Substrate Cleaning (Aqueous-Based)
Rationale: The removal of organic and inorganic contaminants from the substrate surface is crucial for the formation of a uniform and densely packed SAM. The cleaning process aims to expose the surface hydroxyl groups that are the binding sites for the phosphonic acid.
Procedure:
Place the substrates in a substrate rack.
Sequentially sonicate the substrates in the following solvents for 15 minutes each:
Deionized water with a few drops of a laboratory detergent.
Deionized water (rinse).
Acetone.
Isopropanol.
After the final sonication step, thoroughly rinse the substrates with deionized water.
Dry the substrates under a stream of high-purity nitrogen gas.
Step 2: Substrate Activation (Optional but Recommended)
Rationale: To maximize the density of surface hydroxyl groups, an activation step is highly recommended. This ensures a higher density of binding sites for the phosphonic acid, leading to a more complete and well-ordered monolayer.
Procedure:
Place the cleaned and dried substrates in a UV-Ozone cleaner for 15-20 minutes.
Alternatively, treat the substrates with a low-power oxygen plasma for 1-2 minutes.
Use the activated substrates immediately for the SAM formation.
Step 3: Preparation of the Phosphonic Acid Solution
Rationale: A dilute solution of the phosphonic acid is used to control the rate of self-assembly and prevent the formation of multilayers. Anhydrous solvents are preferred to minimize the presence of water, which can interfere with the self-assembly process.
Procedure:
In a clean, dry glass container, prepare a 1 mM solution of (4-methoxyphenyl)methylphosphonic acid in the chosen anhydrous solvent (e.g., THF or isopropanol).
Ensure the phosphonic acid is fully dissolved. Gentle sonication for a few minutes can aid in dissolution.
Step 4: Self-Assembled Monolayer (SAM) Formation by Immersion
Rationale: The immersion process allows the phosphonic acid molecules to spontaneously adsorb onto the activated substrate surface and self-organize into a monolayer.
Procedure:
Immediately after activation, immerse the substrates in the freshly prepared phosphonic acid solution. Ensure the substrates are fully submerged.
Cover the container to prevent solvent evaporation and contamination.
Allow the substrates to incubate in the solution for 12-24 hours at room temperature. The optimal immersion time can be varied to fine-tune the monolayer quality.
Step 5: Rinsing and Drying
Rationale: A thorough rinsing step is necessary to remove any non-covalently bound (physisorbed) molecules from the surface, leaving only the chemisorbed monolayer.
Procedure:
Remove the substrates from the phosphonic acid solution.
Rinse the substrates thoroughly with the fresh, pure solvent used for the SAM formation (e.g., THF or isopropanol).
Briefly sonicate the substrates in the pure solvent for 1-2 minutes to ensure the removal of any loosely bound molecules.
Dry the substrates under a stream of high-purity nitrogen gas.
Step 6: Thermal Annealing
Rationale: The annealing step provides the thermal energy required to drive the condensation reaction between the phosphonic acid and the surface hydroxyl groups, leading to the formation of strong covalent P-O-Metal bonds and a more ordered, stable monolayer[3].
Procedure:
Place the dried, coated substrates in an oven or on a hotplate.
Heat the substrates at 120-140°C for 12-24 hours.
After annealing, allow the substrates to cool down to room temperature slowly.
Visualization of the Experimental Workflow
Caption: Workflow for surface modification with (4-methoxyphenyl)methylphosphonic acid.
Validation and Characterization of the Modified Surface
The successful formation of a high-quality SAM must be verified through appropriate surface characterization techniques.
Contact Angle Goniometry: This is a simple and rapid technique to assess the change in surface energy upon modification. The native metal oxide surface is typically hydrophilic (low contact angle with water). After modification with the aromatic phosphonic acid, the surface should become more hydrophobic, resulting in a significant increase in the water contact angle.
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical states of the surface. The presence of a phosphorus (P 2p) peak in the XPS spectrum is direct evidence of the phosphonic acid on the surface. High-resolution scans of the P 2p and O 1s regions can provide insights into the binding of the phosphonate to the metal oxide.
Atomic Force Microscopy (AFM): AFM can be used to study the topography of the surface before and after modification. A successful SAM formation should result in a smooth, uniform surface, and it can be used to check for the absence of large aggregates of molecules.
Summary of Key Experimental Parameters
Parameter
Recommended Value
Rationale
Substrate Cleaning
Sequential sonication in detergent/water, DI water, acetone, isopropanol
Thorough removal of organic and inorganic contaminants.
Surface Activation
UV-Ozone (15-20 min) or O₂ Plasma (1-2 min)
Increases the density of surface hydroxyl groups for binding.
Phosphonic Acid Conc.
1 mM
Promotes monolayer formation and prevents multilayering.
Promotes covalent bond formation and monolayer stability[3].
Annealing Time
12-24 hours
Ensures complete reaction and ordering.
Safety and Handling
(4-methoxyphenyl)methylphosphonic acid should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage[6]. All procedures should be performed in a well-ventilated fume hood.
Conclusion
The protocol outlined in this application note provides a reliable method for the surface modification of metal oxides with (4-methoxyphenyl)methylphosphonic acid. The formation of a robust, covalently bound self-assembled monolayer allows for the precise tuning of surface properties. The scientific principles behind each step have been explained to provide a deeper understanding of the process. By following this guide and employing the suggested characterization techniques, researchers can confidently create well-defined, functionalized surfaces for a wide array of advanced applications.
References
Hanson, E. L., et al. (2005). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Journal of the American Chemical Society, 127(28), 10161–10170. [Link]
Klauk, H., et al. (2007). Fluoroalkylphosphonic acid self-assembled monolayer gate dielectrics for threshold-voltage control in low-voltage organic thin-film transistors. Journal of Materials Chemistry, 17(31), 3354-3359. [Link]
Schwartz, J., et al. (2007). Advanced Surface Modification of Indium Tin Oxide for Improved Charge Injection in Organic Devices. Princeton University. [Link]
Chen, X., et al. (2012). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir, 28(25), 9487–9495. [Link]
Hanson, E. L., et al. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Princeton University. [Link]
Mid-gorden, M., et al. (2010). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). PMC. [Link]
Boltalina, O. V., et al. (2018). Formation of Perfluoroalkyl Fullerene Alkylphosphonic Acid Self-Assembled Monolayers on Aluminum Oxide. ResearchGate. [Link]
Textor, M., et al. (2004). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ResearchGate. [Link]
Chen, X., et al. (2012). Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide. PubMed. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779449, 4-Methoxyphenylphosphonic acid. PubChem. [Link]
Hotchkiss, P. J., et al. (2012). The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications. Accounts of Chemical Research, 45(3), 337–346. [Link]
Mid-gorden, M., et al. (2010). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Langmuir, 26(12), 9698–9706. [Link]
Armstrong, N. R., et al. (2008). Phosphonic Acid Modification of Indium−Tin Oxide Electrodes: Combined XPS/UPS/Contact Angle Studies. ResearchGate. [Link]
Keglevich, G., et al. (2018). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid. PubChem. [Link]
P. T. A. Reilly, C. (2020). Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum. MDPI. [Link]
Zharnikov, M., et al. (2020). Phosphonic acid anchored tripodal molecular films on indium tin oxide. RSC Publishing. [Link]
Hotchkiss, P. J., et al. (2012). The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. Semantic Scholar. [Link]
Mandler, D., et al. (2014). Preparation and characterization of alkylphosphonic acid self-assembled monolayers on titanium alloy by chemisorption and electrochemical deposition. The Hebrew University of Jerusalem. [Link]
Mandler, D., et al. (2014). Preparation and characterization of alkylphosphonic acid self-assembled monolayers on titanium alloy by chemisorption and electrochemical deposition. PubMed. [Link]
Technical Support Center: Purification of (4-Methoxyphenyl)methylphosphonic Acid
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in the lab. It prioritizes causality and mechanistic understanding over rote instruction.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in the lab. It prioritizes causality and mechanistic understanding over rote instruction.
Case ID: PMBPA-PUR-001
Status: Active
Assigned Specialist: Senior Application Scientist (Separation Technologies)
Executive Summary
(4-Methoxyphenyl)methylphosphonic acid (CAS: 21778-19-8) is a critical intermediate, often used in Horner-Wadsworth-Emmons (HWE) olefinations to introduce p-methoxybenzyl moieties.
The Core Challenge:
Unlike its diester precursors, the free acid is highly polar, hygroscopic, and prone to forming "oils" rather than crystals. The methoxy group introduces electron density that can complicate acidic hydrolysis (risk of demethylation under harsh conditions), while the phosphonic acid moiety creates high water solubility, rendering standard organic extractions inefficient.
Module 1: The "Oiling Out" Phenomenon
User Complaint: "After hydrolysis, my product refuses to crystallize. It separates as a viscous gum that traps solvents and impurities."
Root Cause Analysis
Phosphonic acids form strong intermolecular hydrogen bond networks. When impurities (mono-esters, inorganic salts, or residual water) are present, they disrupt the regular lattice formation required for crystallization, resulting in a supercooled liquid (the "oil").
Troubleshooting Protocol
Step 1: Solvent Exchange (The Azeotropic Drying)
Water is the enemy of crystallization here. You cannot crystallize this efficiently from an aqueous crash-out if impurities are present.
Dissolve the crude gum in absolute ethanol or acetonitrile .
Concentrate under reduced pressure to a foam.
Critical Step: Re-dissolve in Toluene and rotary evaporate. Repeat 2x. This azeotropically removes trace water.
Step 2: The "Cloud Point" Crystallization
Do not use diethyl ether (too volatile/flammable) or hexane (too non-polar, causes oiling). Use an Ethyl Acetate / Heptane system.
Add hot Heptane dropwise until a persistent cloudiness appears (approx. 1:1 ratio).
Add one drop of Ethanol to clear the solution.
Cool slowly to Room Temperature (RT) with stirring.
Seed it: If no crystals form, scratch the glass or add a seed crystal.
Cool to 4°C overnight.
Data: Solvent Efficiency for Recrystallization
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection
Risk
Water
High
Moderate
Low (Traps salts)
High loss of yield
Ethanol/Et2O
High
Low
Moderate
Oiling out likely
EtOAc/Heptane
Moderate
Very Low
High
Best balance
Acetonitrile
High
Moderate
Moderate
Good for initial cleanup
Module 2: Incomplete Hydrolysis & Mono-Esters
User Complaint: "NMR shows a split peak in the phosphorus region. I have a mixture of acid and ester."
Diagnostic[1]
Target Product (
): ~20-24 ppm (singlet)
Mono-ester Impurity (
): ~18-22 ppm (often a complex multiplet if chiral or H-coupled)
Mechanism: Acidic hydrolysis of phosphonates proceeds stepwise. The first ethyl group leaves rapidly; the second is much slower.
Solution: The Silyl Halide Method (McKenna Reaction)
Avoid refluxing in concentrated HCl, which can cleave the methyl ether (demethylation to phenol). Use Bromotrimethylsilane (TMSBr) .
Workflow Diagram (DOT):
Caption: Anhydrous cleavage using TMSBr prevents ether cleavage and ensures quantitative conversion to the di-acid.
Protocol:
Dissolve diester (1 equiv) in anhydrous DCM (0.5 M).
Add TMSBr (3.5 equiv) dropwise at 0°C.
Warm to RT and stir for 12 hours. Monitor by
P NMR (shift from ~28 ppm to ~10 ppm for silyl ester).
Concentrate to remove excess TMSBr.
Add Methanol (excess) and stir for 1 hour.
Concentrate to dryness. The byproduct is volatile MeOTMS.
Module 3: Desalting (Removal of Inorganic Ions)
User Complaint: "My elemental analysis shows high Chlorine/Bromine content, or ash content is high."
The Problem
If you used HCl hydrolysis, your product is likely contaminated with NaCl or residual HCl. Phosphonic acids can act as chelators, holding onto metal ions.
The Fix: Ion Exchange Chromatography
Do not use silica gel (the acid streaks irreversibly). Use a Strong Acid Cation Exchange Resin (e.g., Dowex 50W-X8).
Step-by-Step:
Prepare Column: Pack a glass column with Dowex 50W-X8 (H+ form).
Load: Dissolve crude acid in minimal water (or 10% MeOH/Water if solubility is low). Load onto the column.
Elute: Elute with water. The phosphonic acid is not retained (it is anionic/neutral depending on pH, but the resin repels it or lets it pass while trapping metals).
Monitor: Check fractions with pH paper (acidic fractions contain product) or TLC (stain with KMnO4).
Lyophilize: Freeze-dry the aqueous fractions. Do not rotovap if you want a fluffy powder; rotovapping water often yields a glass.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Silica Gel Chromatography?A: Generally, No . Phosphonic acids bind strongly to silica silanols.
Exception: If you must, use Reverse Phase C18 with an acidified mobile phase (Water/MeOH + 0.1% Formic Acid). The acid keeps the phosphonate protonated, improving peak shape.
Q: The product is purple/pink. Why?A: Trace oxidation of the phenol/anisole ring (likely from iodine impurities if HI was used, or air oxidation).
Fix: Treat the aqueous solution with a pinch of activated charcoal , heat briefly, filter through Celite, then crystallize.
Q: How do I store it?A: It is hygroscopic. Store in a desiccator or under Argon. If it turns to goo, repeat the Toluene azeotrope (Module 1).
References
McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979. Link
Cit
Bhattacharya, A. K., & Thyagarajan, G. "The Michaelis-Arbuzov Rearrangement." Chemical Reviews, 1981. Link
Cit
Wiemer, A. J., & Wiemer, D. F. "Synthesis of Phosphonates and Phosphonic Acids." Topics in Current Chemistry, 2015. Link
General reference for purification str
PubChem Compound Summary. "(4-Methoxyphenyl)phosphonic acid."[1] National Center for Biotechnology Information. Link[1]
identifying and minimizing byproducts in (4-methoxyphenyl)methylphosphonic acid reactions
Technical Support Center: Synthesis of (4-Methoxyphenyl)methylphosphonic Acid Welcome to the technical support center for the synthesis and purification of (4-methoxyphenyl)methylphosphonic acid. This guide is designed f...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of (4-Methoxyphenyl)methylphosphonic Acid
Welcome to the technical support center for the synthesis and purification of (4-methoxyphenyl)methylphosphonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, focusing on the identification and minimization of byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of (4-methoxyphenyl)methylphosphonic acid, providing step-by-step guidance to resolve them.
Question 1: My reaction yield is unexpectedly low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of (4-methoxyphenyl)methylphosphonic acid, typically prepared via the Michaelis-Arbuzov reaction followed by hydrolysis, can stem from several factors. Let's break down the likely culprits and their solutions.
Cause A: Suboptimal Michaelis-Arbuzov Reaction Conditions. The initial reaction between 4-methoxybenzyl halide and a trialkyl phosphite is crucial.[1][2]
Explanation: This SN2 reaction is sensitive to temperature and solvent polarity. Insufficient heating can lead to an incomplete reaction, while excessive temperatures may promote side reactions. The choice of the halide in your 4-methoxybenzyl halide is also critical, with reactivity following the trend I > Br > Cl.[2][3]
Solution:
Temperature Optimization: If the reaction is sluggish, gradually increase the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR to find the optimal balance between reaction rate and byproduct formation.
Solvent Choice: While the reaction can often be run neat, using a polar, aprotic solvent can facilitate the reaction by stabilizing the phosphonium salt intermediate.[3]
Reagent Purity: Ensure your trialkyl phosphite is free from oxidation and hydrolysis products (phosphoric and phosphorous acids). Distill the phosphite before use if necessary.
Cause B: Incomplete Hydrolysis of the Phosphonate Ester. The second step, the hydrolysis of the intermediate dialkyl (4-methoxyphenyl)methylphosphonate, can be challenging.[4][5]
Explanation: Direct hydrolysis of phosphonate esters can be difficult.[4] Acid-catalyzed hydrolysis is a common method, but requires harsh conditions that can lead to degradation.[6]
Solution:
Silyl Ester Intermediate: A highly effective method for cleaving phosphonate esters involves converting them to silyl esters using a reagent like trimethylsilyl bromide (TMSBr) or a mixture of trimethylsilyl chloride and sodium iodide, followed by mild hydrolysis.[4][6] This two-step process is generally higher yielding and avoids harsh acidic conditions.
Monitoring: Follow the hydrolysis by ³¹P NMR. The disappearance of the phosphonate ester peak and the appearance of the phosphonic acid peak will indicate the reaction's completion.
Question 2: My final product is impure. How do I identify the common byproducts and effectively remove them?
Answer:
Identifying and removing byproducts is critical for obtaining pure (4-methoxyphenyl)methylphosphonic acid. The nature of the impurities will depend on the specific reaction conditions.
Identification of Byproducts: A combination of spectroscopic methods is your most powerful tool.
³¹P NMR: This is the most direct method for identifying phosphorus-containing impurities. The desired product will have a characteristic chemical shift. Unreacted trialkyl phosphite, the intermediate phosphonate ester, and any potential pyrophosphonate byproducts will all have distinct signals.
¹H and ¹³C NMR: These spectra will help identify both phosphorus-containing and organic byproducts. Look for unexpected aromatic signals, which could indicate side reactions on the benzene ring, or residual alkyl signals from incomplete hydrolysis of the phosphonate ester.
LC-MS: Liquid chromatography-mass spectrometry is invaluable for separating and identifying components of your product mixture. The high polarity of phosphonic acids makes them amenable to techniques like HILIC (Hydrophilic Interaction Liquid Chromatography).[7]
Common Byproducts and Their Removal:
Byproduct
Identification
Minimization & Removal
Dialkyl (4-methoxyphenyl)methylphosphonate
Incomplete hydrolysis. Detected by ³¹P and ¹H NMR (presence of alkyl ester signals).
Ensure complete hydrolysis by extending the reaction time or using a more effective hydrolysis method (e.g., silyl ester intermediate). Can be removed by recrystallization or chromatography.
4-Methoxybenzyl alcohol
Hydrolysis of the starting 4-methoxybenzyl halide. Detected by ¹H NMR and GC-MS.
Use a non-aqueous solvent for the Arbuzov reaction. Can be removed by extraction or chromatography.
Phosphoric Acid
Oxidation of the phosphite starting material. Detected by ³¹P NMR.
Use freshly distilled trialkyl phosphite. Can be challenging to remove due to similar polarity to the product. Careful recrystallization may be effective.
(4-Hydroxyphenyl)methylphosphonic acid
Cleavage of the methoxy ether bond during acid hydrolysis. Detected by ¹H NMR and MS.
Avoid harsh acidic conditions for hydrolysis. Use the silyl ester method for a milder alternative. Chromatographic separation is the most effective removal method.
Purification Strategy Workflow:
Caption: A general workflow for the purification of (4-methoxyphenyl)methylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of (4-methoxyphenyl)methylphosphonic acid?
A1: The most common synthetic route is a two-step process:
Michaelis-Arbuzov Reaction: A 4-methoxybenzyl halide (typically the bromide for good reactivity) is reacted with a trialkyl phosphite (e.g., triethyl phosphite) to form a dialkyl (4-methoxyphenyl)methylphosphonate.[1][8]
Hydrolysis: The resulting phosphonate ester is hydrolyzed, usually under acidic conditions or via a silyl ester intermediate, to yield the final (4-methoxyphenyl)methylphosphonic acid.[5][6]
Caption: General two-step synthesis of (4-methoxyphenyl)methylphosphonic acid.
Q2: What are the expected NMR spectral features for the product and key intermediates?
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Q3: What are the primary side reactions to be aware of during the Michaelis-Arbuzov reaction with 4-methoxybenzyl halides?
A3: Besides incomplete reaction, two main side reactions can occur:
Elimination: The 4-methoxybenzyl halide can undergo elimination to form a quinone methide intermediate, which can then polymerize. This is more likely with stronger bases or higher temperatures.
Transesterification: If alcohols are present as impurities (e.g., from hydrolyzed phosphite), they can react with the trialkyl phosphite, leading to a mixture of phosphite esters and, consequently, a mixture of phosphonate products.[9]
Q4: How can I effectively monitor the progress of both the Arbuzov reaction and the subsequent hydrolysis?
A4:
TLC: For the Arbuzov reaction, TLC can be used to monitor the disappearance of the 4-methoxybenzyl halide. Use a UV lamp to visualize the aromatic compounds.
³¹P NMR Spectroscopy: This is the most definitive method.
Arbuzov Reaction: Monitor the disappearance of the trialkyl phosphite peak (around +139 ppm) and the appearance of the dialkyl phosphonate peak (around +20 to +30 ppm).
Hydrolysis: Monitor the shift of the phosphonate peak to the phosphonic acid peak (typically a small upfield or downfield shift within the +15 to +25 ppm range).
GC-MS: This can be used to monitor the disappearance of volatile starting materials like the 4-methoxybenzyl halide.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (4-methoxyphenyl)methylphosphonate
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
Heat the mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction by TLC or ³¹P NMR until the starting material is consumed (typically 4-8 hours).
Cool the reaction mixture to room temperature.
Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure. The remaining oil is the crude diethyl (4-methoxyphenyl)methylphosphonate, which can be purified by vacuum distillation or chromatography, or used directly in the next step.
Protocol 2: Hydrolysis via Silyl Ester Intermediate
Dissolve the crude diethyl (4-methoxyphenyl)methylphosphonate (1.0 eq) in a dry, aprotic solvent such as acetonitrile or dichloromethane under an inert atmosphere.
Add trimethylsilyl bromide (TMSBr) (2.5 eq) dropwise at room temperature.
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by ³¹P NMR for the disappearance of the starting phosphonate ester.
Carefully add methanol or a mixture of THF/water to the reaction mixture to quench the excess TMSBr and hydrolyze the silyl ester.
Remove the solvent under reduced pressure. The resulting solid is the crude (4-methoxyphenyl)methylphosphonic acid.
Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate).
References
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
Keglevich, G., & Bálint, E. (2012). The Michaelis-Arbuzov reaction: A versatile and evergreen tool in organophosphorus chemistry. Current Organic Chemistry, 16(23), 2759-2778.
McKenna, C. E., Hignite, J. T., & McKenna, M. C. (1977). A convenient and general method for the dealkylation of phosphonic acid dialkyl esters. Tetrahedron Letters, 18(18), 1579-1582.
overcoming solubility problems with (4-methoxyphenyl)methylphosphonic acid in experiments
Introduction for the Researcher Welcome to the technical support guide for (4-methoxyphenyl)methylphosphonic acid. As scientists and developers, we understand that compound solubility is a critical, and often challenging...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction for the Researcher
Welcome to the technical support guide for (4-methoxyphenyl)methylphosphonic acid. As scientists and developers, we understand that compound solubility is a critical, and often challenging, parameter for experimental success. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide you with both the practical steps and the underlying chemical principles to overcome solubility issues with this specific arylphosphonic acid. Our goal is to empower you to not only solve immediate dissolution problems but also to rationally design your experimental buffers and solvent systems for optimal performance.
Frequently Asked Questions (FAQs)
Q1: Why is my (4-methoxyphenyl)methylphosphonic acid not dissolving in water or neutral buffer?
A1: This is the most common issue encountered. The limited solubility of (4-methoxyphenyl)methylphosphonic acid in neutral aqueous media stems directly from the protonation state of its phosphonic acid group. In its neutral (protonated) form, the molecule has significant nonpolar character due to the methoxyphenyl group, which dominates its overall polarity.
The key to aqueous solubility lies in deprotonating the phosphonic acid moiety. Phosphonic acids are diprotic, with two distinct pKa values. The first deprotonation (pKa₁) typically occurs at a low pH (around 1.3-2.5), while the second (pKa₂) is in the near-neutral to slightly alkaline range (around 6.7-7.5).[1] To achieve significant solubility in water, you must raise the pH of the solution above the second pKa to ensure the molecule exists predominantly as the more polar, doubly-charged phosphonate anion. This anionic species is significantly more hydrophilic and readily interacts with water molecules.[2]
The diagram below illustrates this fundamental acid-base equilibrium.
Caption: pH-dependent equilibrium and its effect on solubility.
Q2: I've adjusted the pH, but the compound still won't dissolve or precipitates over time. What's happening?
A2: If pH adjustment alone is insufficient, several other factors could be at play:
Insufficient Base: You may not have added enough base to fully deprotonate the compound and maintain the pH, especially if your initial solution was buffered. Re-check the pH after the compound has been added.
Common Ion Effect/Salt Precipitation: The choice of base is critical. If your solution already contains a high concentration of certain cations (e.g., Ca²⁺, Mg²⁺), adding the deprotonated phosphonate can lead to the precipitation of insoluble phosphonate salts. This is analogous to the behavior of phosphates in hard water.[3] If you suspect this, try using a base with a different cation (e.g., KOH instead of NaOH, or an organic base like triethylamine if appropriate for your system).
Compound Purity and Form: The compound may be in a less soluble crystalline form or contain impurities. Phosphonic acids can also be hygroscopic and may have absorbed water, which can affect dissolution.[2][4]
Kinetic vs. Thermodynamic Solubility: Dissolution can be slow.[5] Ensure you are providing sufficient time and agitation. Gentle warming or sonication can help overcome the initial energy barrier for dissolution, but be cautious about potential degradation with excessive heat.
Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Aqueous Solubilization
This workflow provides a logical progression from the simplest to more complex methods for achieving aqueous solubility.
Caption: Step-by-step workflow for aqueous solubilization.
Detailed Protocol: Basic Aqueous Solubilization by pH Adjustment
Preparation: Weigh the required amount of (4-methoxyphenyl)methylphosphonic acid into a suitable container.
Initial Suspension: Add approximately 50-70% of your final target volume of the desired aqueous buffer (e.g., deionized water, saline, or a biological buffer like PBS). Vortex or stir to create a uniform suspension.
Titration with Base: While continuously stirring, slowly add a stock solution of a suitable base (e.g., 1 M NaOH or KOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
Observation: Continue adding base until the solid material completely dissolves. The pH at which this occurs should be noted. For most phosphonic acids, a clear solution is typically achieved at a pH > 7.5.[2]
Final Adjustment: Once the solid is dissolved, add the remaining volume of your aqueous solvent to reach the final target concentration.
Verification (Self-Validation): Re-measure the pH and adjust if necessary. A stable pH and a clear solution (no cloudiness or precipitate) indicate success. If the solution becomes cloudy upon standing, it may indicate slow precipitation of a salt, requiring further troubleshooting (see Guide 2).
Guide 2: Co-Solvent and Formulation Strategies
If pH adjustment is insufficient or incompatible with your experimental constraints (e.g., a required acidic pH), co-solvents and formulation agents are the next logical step.
Quantitative Data Summary: Solvent & Formulation Options
Method/Solvent System
Typical Concentration
Mechanism of Action & Rationale
Best For...
Cautions & Considerations
pH Adjustment (NaOH/KOH)
To pH > 7.5
Deprotonation to form a highly soluble phosphonate salt.[2]
Aqueous buffers, in vitro biological assays.
Potential for salt precipitation with divalent cations (Ca²⁺, Mg²⁺). May not be suitable for pH-sensitive experiments.
DMSO
Up to 100%
Aprotic polar solvent, good for creating high-concentration stock solutions.
High-concentration stock solutions for subsequent dilution into aqueous media.
Can be toxic to cells at >0.5% v/v. Use freshly opened, anhydrous DMSO for best results.[6]
Ethanol/Methanol
Varies
Polar protic solvents that can disrupt crystal lattice energy and solvate the molecule.
General laboratory use, intermediate stock solutions.
May not be suitable for all biological systems. Potential for esterification under acidic conditions over long storage.
PEG300/Tween-80
e.g., 40% PEG300, 5% Tween-80
PEG300 acts as a co-solvent, while Tween-80 is a non-ionic surfactant that prevents aggregation and precipitation.[6]
In vivo studies, formulation of poorly soluble drugs.
Complex vehicle; components may have their own biological effects. Requires careful, sequential mixing.
Cyclodextrins (SBE-β-CD)
e.g., 20% in Saline
The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar methoxyphenyl group, while the hydrophilic exterior enhances aqueous solubility.[6]
Formulations where organic co-solvents must be minimized.
Can alter the effective free concentration of the compound.
Protocol: Preparing a Stock Solution in DMSO
Preparation: Use a new, unopened bottle of anhydrous DMSO to avoid issues with absorbed water, which can significantly impact solubility.[6]
Dissolution: Add the weighed (4-methoxyphenyl)methylphosphonic acid to the required volume of DMSO.
Energy Input: Vortex vigorously. If solids persist, use a sonicator bath for 5-10 minutes. Gentle warming (e.g., to 30-40°C) can also be applied, but avoid high temperatures.
Storage: Store the stock solution tightly capped at -20°C or -80°C to prevent water absorption.[6]
Application (Self-Validation): When diluting the DMSO stock into your aqueous experimental medium, add the stock solution to the aqueous buffer (not the other way around) while vortexing to prevent the compound from crashing out of solution. Ensure the final DMSO concentration is below the tolerance level for your specific assay.
References
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. PMC. Retrieved February 7, 2026, from [Link]
Various Authors. (2018). How to safely dissolve phosphoric acid (orthophosphoric acid) crystals in water. Quora. Retrieved February 7, 2026, from [Link]
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Retrieved February 7, 2026, from [Link]
Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids. ResearchGate. Retrieved February 7, 2026, from [Link]
MDPI. (2023). Study on the Simultaneous Immobilization of Soluble Phosphorus and Fluorine in Phosphogypsum Using Activated Red Mud. MDPI. Retrieved February 7, 2026, from [Link]
Trojanowicz, M. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 4-Methoxyphenylphosphonic acid. Retrieved February 7, 2026, from [Link]
Science of Synthesis. (n.d.). Arylphosphonic Acids and Derivatives. Retrieved February 7, 2026, from [Link]
RSC Publishing. (2012). Hydrolysis of methylphosphonic anhydride solid to methylphosphonic acid probed by Raman and infrared reflectance spectroscopies. Analytical Methods. Retrieved February 7, 2026, from [Link]
ResearchGate. (2017). Effect of Equilibrium pH on Phosphate Potential and Equilibrium Phosphate Potential in Acid Soils of Karnataka. ResearchGate. Retrieved February 7, 2026, from [Link]
Semantic Scholar. (n.d.). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors. Retrieved February 7, 2026, from [Link]phos-Ahmad-Schenk/45524622b168677c7f7358e8073867c00192e219)
French Creek Software. (n.d.). The Impact of pH and Protonation State on Scale Inhibitor Activity. Retrieved February 7, 2026, from [Link]
ResearchGate. (2015). What are some techniques/methods to solubilize metaphosphoric acid in water?. ResearchGate. Retrieved February 7, 2026, from [Link]
ACS Publications. (2020). Phosphonic Acid-Based Organic Polymers for Efficient Uranium Removal from Strongly Acidic Waste Liquids. ACS Publications. Retrieved February 7, 2026, from [Link]
MDPI. (2022). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. Retrieved February 7, 2026, from [Link]
Technical Support Center: Analytical Method Refinement for (4-Methoxyphenyl)methylphosphonic Acid
Executive Summary You are encountering challenges with (4-methoxyphenyl)methylphosphonic acid (MMPA) . Unlike aliphatic phosphonates (e.g., glyphosate), MMPA possesses a chromophore (the methoxy-benzyl ring), enabling UV...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are encountering challenges with (4-methoxyphenyl)methylphosphonic acid (MMPA) . Unlike aliphatic phosphonates (e.g., glyphosate), MMPA possesses a chromophore (the methoxy-benzyl ring), enabling UV detection. However, its phosphonic acid tail (
) dominates its behavior, causing severe peak tailing, metal chelation, and poor retention on standard C18 columns.
This guide moves beyond generic protocols to address the specific physicochemical conflict of this molecule: Hydrophobic Aromaticity vs. Hydrophilic/Acidic Polarity.
Module 1: High-Performance Liquid Chromatography (LC) & MS
The Core Challenge: "The Dead Volume Trap"
Standard Reverse Phase (RP) chromatography often fails because MMPA is too polar to retain on C18 at neutral pH, yet too acidic to retain well at low pH without ion suppression.
Recommended Method: HILIC-MS/MS (Negative Mode)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for phosphonic acids. It retains the analyte via a water-rich layer on the stationary phase, allowing the polar phosphonate group to interact while the organic mobile phase elutes the matrix.
Optimized Protocol Parameters
Parameter
Specification
Rationale
Column
Hybrid Silica Amide or Zwitterionic (Z-HILIC)
Hybrid particles resist high pH; Zwitterionic phases provide electrostatic retention for the anionic phosphonate.
Mobile Phase A
10 mM Ammonium Acetate (pH 9.0)
High pH ensures the phosphonate is fully deprotonated (), maximizing retention on cationic HILIC phases.
Mobile Phase B
Acetonitrile (LC-MS Grade)
The "weak" solvent in HILIC. High organic content drives partitioning into the aqueous surface layer.
Gradient
90% B to 50% B over 10 min
Gradual increase in water elutes the analyte.
Detection
MS/MS (ESI Negative)
Phosphonates ionize poorly in positive mode. Look for transition.
UV Alternative
225 nm
The methoxy-benzyl group absorbs here. Less sensitive than MS but viable for purity checks.
Dry: Evaporate sample to complete dryness under nitrogen. Any residual water will destroy the reagent.
Solubilize: Add 50 µL anhydrous Pyridine.
React: Add 50 µL BSTFA + 1% TMCS.
Heat: Incubate at 70°C for 30 minutes . (Phosphonates are sterically bulky; room temp is insufficient).
Inject: 1 µL Splitless.
Critical Warning: If your GC peak is "ghosting" or tailing, your liner is active. Use a deactivated wool liner and replace it frequently.
Module 3: Troubleshooting & FAQs
Q1: Why do I see severe peak tailing in my LC-MS chromatogram?
Diagnosis:Metal Chelation.
Phosphonic acids are potent chelators. They bind to trace iron/stainless steel in your LC flow path (frits, column walls, tubing).
The Fix:
Passivation: Flush your system with 0.1% Phosphoric Acid (disconnect the column/MS first!) overnight to passivate steel surfaces.
Chelating Additive: Add 5 µM Medronic Acid or EDTA to mobile phase A (Note: EDTA suppresses MS signal; use with caution).
Hardware: Switch to PEEK tubing and use "Bio-inert" or "Premier" columns (titanium/hybrid hardware).
Q2: My analyte elutes in the void volume (t0) on C18. Why?
Diagnosis:Phase Collapse / Lack of Retention.
The phosphonic acid group is extremely hydrophilic. On a C18 column, it prefers the mobile phase over the stationary phase.
The Fix:
Don't use 100% water to force retention (causes phase collapse).
Switch to HILIC (as detailed in Module 1).
Alternative: If you must use C18, use Ion Pairing . Add 5-10 mM Tributylamine (TBA) to the mobile phase. Warning: TBA permanently contaminates LC-MS systems. Dedicate a column and system to this method.
Q3: In GC-MS, my peak area varies wildly between injections.
Diagnosis:Moisture Contamination.
Silyl derivatives hydrolyze instantly upon contact with humidity.
The Fix:
Ensure the sample is lyophilized or speed-vac dried completely.
Check the septum on your autosampler vial; if it's cored, humidity enters.
Inject immediately after derivatization.
Q4: Can I use UV detection instead of MS?
Diagnosis:Yes, but with limits.
Unlike glyphosate, the (4-methoxyphenyl) group is UV active.
The Fix:
Limit of Detection (LOD): UV will be ~100x less sensitive than Negative ESI MS. Suitable for synthesis monitoring, but likely insufficient for biological trace analysis.
Module 4: Method Selection Decision Tree
Use this logic flow to determine the correct analytical approach for your specific sample matrix.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample origin and concentration requirements.
References
Waters Corporation. (2025). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Retrieved from [Link][1][2][3][4][5][6][7][8]
Relevance: Establishes HILIC parameters for phosphonic acid retention and the necessity of hybrid columns.
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Retrieved from [Link]
Relevance: Provides foundational mechanisms for HILIC separ
Phenomenex. (2022).[9] LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Retrieved from [Link]
Relevance: Validates negative mode ESI and buffer selection for trace detection of phosphon
Relevance: Defines the silylation protocols (BSTFA/TMCS)
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Preventing Racemization in Alpha-Functionalized Benzylphosphonates
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Dual Threat" of the 4-Methoxy Group
You are encountering racemization because the (4-methoxyphenyl)methylphosphonate scaffold is uniquely vulnerable to both acid- and base-catalyzed stereochemical erosion. Unlike simple alkyl phosphonates, the 4-methoxyphenyl group creates a "push-pull" electronic environment that compromises the configurational stability of the alpha-carbon (
).
Base Sensitivity (The "Pull"): The phosphonate group (
) is electron-withdrawing, acidifying the -proton (). Weak bases can deprotonate this center, leading to a planar enolate and immediate racemization.
Acid Sensitivity (The "Push"): The 4-methoxy group is a strong electron donor. Under harsh acidic hydrolysis (e.g., refluxing HCl), it stabilizes the formation of a benzylic carbocation via an
-like pathway, allowing the nucleophile (water) to attack from either face.
This guide provides a self-validating workflow to bypass these mechanisms, focusing on the McKenna Reaction for deprotection and specific base-handling protocols.
Module 1: Critical Mechanisms of Failure
To prevent racemization, you must first visualize the specific pathways active in your flask. The diagram below illustrates why standard protocols fail for this specific substrate.
Figure 1: The dual racemization pathways. The electron-donating 4-methoxy group facilitates the Acid Pathway (Carbocation), while the phosphonate facilitates the Base Pathway (Enolate).
Module 2: Troubleshooting Synthesis & Coupling
Q: My ee% drops during the alkylation/coupling step. How do I maintain the alpha-center?
Diagnosis: You are likely using a base with a counter-ion that permits tight ion-pairing or operating at temperatures where the deprotonation-reprotonation equilibrium is faster than the electrophilic attack.
Protocol Adjustment:
Switch Counter-Ions: Replace Potassium (K+) bases with Lithium (Li+) bases (e.g., LDA or LiHMDS). Lithium forms a tighter, more covalent bond with the phosphonate oxygen in the enolate transition state, creating a rigid "chelated" geometry that resists equilibration.
Temperature Ceiling: Never exceed -78°C during base addition. The 4-methoxy group destabilizes the carbanion slightly less than a nitro group would, but the barrier to inversion is still low.
The "Internal Quench": If generating the anion for coupling, premix your electrophile if possible, or use a flow chemistry setup to minimize the lifetime of the free carbanion.
Module 3: The Deprotection Crisis (The McKenna Protocol)
Q: I lose all chirality when converting the ester to the free acid using HCl. Why?
Diagnosis: You are using the standard "acid hydrolysis" method. For (4-methoxyphenyl) derivatives, the acidic conditions protonate the phosphonate ester, and the electron-rich aromatic ring pushes electrons out, cleaving the C-P or C-O bond transiently to form a planar carbocation (See Figure 1, Acid Pathway).
Solution: You must use the McKenna Reaction (Silyl-dealkylation). This method proceeds via an
mechanism on the ester alkyl group, leaving the chiral center completely untouched.
Standard Operating Procedure: McKenna Deprotection
Parameter
Specification
Reason for Causality
Reagent
Bromotrimethylsilane (TMSBr)
Cleaves alkyl esters via attack on the methyl/ethyl group, not the chiral center.
Stoichiometry
3.0 - 4.0 equivalents
Excess required to drive equilibrium and scavenge any adventitious water.
Solvent
Dry DCM or Acetonitrile (0°C to RT)
Non-nucleophilic solvents prevent solvolysis of the sensitive benzylic position.
Quench
Methanol (MeOH)
Mildly solvolyzes the silyl ester () to the acid () without generating strong mineral acid.
Step-by-Step Protocol:
Dissolve: Dissolve 1.0 eq of chiral phosphonate ester in dry DCM (0.2 M concentration) under Argon.
Cool: Cool to 0°C.
Add: Add 3.5 eq of TMSBr dropwise. ( Note: TMSI is faster but less stable; TMSCl is too slow).
Incubate: Warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by
NMR (Shift moves from ~20 ppm to ~0 ppm for silyl ester).
Evaporate: Remove solvent and excess TMSBr in vacuo. Do not add water yet.
Methanolysis: Redissolve the residue in pure Methanol and stir for 1 hour.
Isolate: Concentrate in vacuo to afford the chiral phosphonic acid.
Module 4: Analytical Verification
Q: How do I prove I haven't racemized the product?
Diagnosis: Optical rotation (
) is unreliable for these derivatives due to non-linear concentration effects.
Validation System:
Use
NMR with a Chiral Solvating Agent (CSA).
Agent: Quinine or (+)-1-Phenylethylamine.
Method: Dissolve the final phosphonic acid in
or . Add 1.0–2.0 eq of the chiral amine.
Observation: The formation of diastereomeric salts will split the phosphorus peak. If you see two peaks (e.g.,
18.1 and 18.3) with a 1:1 ratio, you have a racemate. A single peak confirms enantiopurity.
Summary Workflow
Follow this decision tree to ensure process integrity.
Figure 2: Decision logic for deprotection. Electron-rich substrates like 4-methoxyphenyl derivatives require the McKenna protocol to avoid acid-catalyzed racemization.
References
The McKenna Reaction: McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane."[1] Journal of the Chemical Society, Chemical Communications, 1979. (Contextual validation via similar silyl-dealkylation studies).
Racemization Mechanisms: Justyna, K., et al.[2] "The McKenna reaction – avoiding side reactions in phosphonate deprotection."[3][4] Beilstein Journal of Organic Chemistry, 2020.[3][4] [Source: Beilstein J. Org.[3][4] Chem.]([Link])
Synthesis of Benzyl Phosphonates: "A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System." Frontiers in Chemistry, 2016.[5]
Acidity of Phosphonates: "pKa Data Compiled by R. Williams." Organic Chemistry Data.
method development for separating (4-methoxyphenyl)methylphosphonic acid from reaction mixtures
Technical Support Center: Method Development for (4-Methoxyphenyl)methylphosphonic Acid Separation Introduction: The Separation Challenge (4-Methoxyphenyl)methylphosphonic acid (CAS: [Implied] Benzylphosphonic acid deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Method Development for (4-Methoxyphenyl)methylphosphonic Acid Separation
Introduction: The Separation Challenge
(4-Methoxyphenyl)methylphosphonic acid (CAS: [Implied] Benzylphosphonic acid derivative) presents a classic "polarity trap" in organic synthesis.[1][2] Unlike its ester precursors, the free acid is highly polar, water-soluble, and often hygroscopic.[1] Standard organic workups (water wash/organic extraction) frequently fail because the product partitions into the aqueous phase or forms an intractable oil ("oiling out").[1]
This guide abandons generic advice in favor of a pH-Swing Fractionation and Controlled Crystallization approach.[1][2] These methods exploit the compound's specific pKa profile (~2.1 and ~7.[1]2) to toggle its solubility.[1]
Module 1: Extraction & Phase Separation (The pH-Swing Protocol)
User Question: “I hydrolyzed my phosphonate ester with concentrated HCl. When I try to extract with ethyl acetate, I recover almost nothing. Where is my product?”
Scientist’s Analysis:
Your product is currently in the aqueous phase.[3] Phosphonic acids are highly polar.[1][4] In strong acid (pH < 1), the phosphonyl group is fully protonated (
), but its polarity often still prevents efficient partitioning into non-polar organic solvents like ethyl acetate or dichloromethane.[1]
The Solution: The "Salt-Wash-Free" Protocol
Do not try to extract the acid directly.[1][2] Instead, purify it by converting it to a salt, washing away organic impurities, and then regenerating the acid.[1]
Step-by-Step Protocol:
Basification: Cool the acidic hydrolysis mixture to 0°C. Slowly add 2M NaOH until the pH reaches 10–11 .
Mechanism:[3][5] This converts the acid to the disodium salt (
Organic Wash (Impurity Removal): Extract this basic aqueous layer with Diethyl Ether or TBME (2 x volume).[1]
Result: Unreacted starting materials (benzyl halides) and neutral byproducts (dimers) migrate to the organic phase.[1] The phosphonate stays in the water.[1] Discard the organic layer.
) is less soluble in cold, high-ionic-strength water than the salt.[1][2] It often precipitates as a white solid.[1]
Isolation: Filter the precipitate. If no solid forms (due to high water solubility), proceed to Continuous Extraction using n-Butanol or extraction with 2-Butanone (MEK) , which has higher polarity than ethyl acetate.[1][2]
Data Table: Solvent Selection for Extraction
Solvent
Polarity Index
Suitability for Free Acid
Notes
Dichloromethane
3.1
Poor
Good for esters, useless for free phosphonic acids.[1][2]
Ethyl Acetate
4.4
Low/Moderate
Only works if the aqueous phase is saturated with NaCl (Salting out).[1]
2-Butanone (MEK)
4.7
High
Excellent for extracting polar acids from water.[1][2]
n-Butanol
4.0
High
Best for continuous liquid-liquid extraction.[1][2]
Module 2: Crystallization & Solid Handling
User Question: “My product came out as a sticky gum/oil instead of a crystal. How do I solidify it?”
Scientist’s Analysis:
"Oiling out" is common with benzylphosphonic acids due to trace water or solvent retention disrupting the crystal lattice. The methoxy group adds lipophilicity, but the phosphonate head group demands hydration.[1]
The Solution: Anti-Solvent Recrystallization
We must use a solvent system that dissolves the lipophilic tail (methoxybenzyl) while forcing the hydrophilic head to lattice.[1]
Protocol:
Dissolution: Dissolve the crude gum in the minimum amount of boiling Water or Methanol .[1]
Anti-Solvent Addition:
If using Water: Add hot Acetone dropwise until turbidity persists.[1]
If using Methanol: Add Diethyl Ether or Acetonitrile .[1]
Cooling Ramp: Wrap the flask in foil and allow it to cool to room temperature slowly (over 2 hours), then move to 4°C. Rapid cooling traps impurities and causes oiling.[1]
Rescue: If oil forms again, reheat to dissolve, add a seed crystal (if available) or scratch the glass surface, and add 5% more anti-solvent.[1]
Module 3: Chromatographic Purification
User Question: “My compound streaks on silica gel TLC plates. Flash chromatography is failing.”
Scientist’s Analysis:
Standard silica gel is acidic and interacts strongly with the phosphonic acid protons, causing irreversible adsorption or severe tailing.[1] You cannot use standard Hexane/EtOAc gradients.[1]
The Solution: Ion-Exchange or Modified Silica [1][2]
Diagnostic: Add a drop of NaOH to the NMR tube.[1] If the shift moves upfield (shielded) significantly, it confirms the presence of acidic protons.[1]
1H NMR (Coupling):
Look at the benzylic protons (
).[1][2] They should appear as a doublet ().[1][2]
Absence of ethyl/methyl ester signals (quartets/triplets or doublets around 3.6 ppm) confirms hydrolysis is complete.[1]
References
Beilstein Journals. (2014). Phosphonic acid: preparation and applications.[1][4][6] (Discusses the difficulty of silica purification and suggests crystallization/ion exchange).
Royal Society of Chemistry. (2013).[1] Experience with purification/crystallisation of phosphonic acids. (ResearchGate discussion validating the Water/Acetone and Ion Exchange protocols).
National Institutes of Health (PMC). (2022).[1] The Synthesis and Evaluation of Diethyl Benzylphosphonates. (Provides synthesis context for benzylphosphonic derivatives).
Franz, R. G. (2001).[1] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. (Establishes pKa baselines for heterocyclic and aryl phosphonic acids).
A Comparative Guide to the Catalytic Activity of (4-methoxyphenyl)methylphosphonic Acid Derivatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and selectivity. This guide provides an in-depth compara...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and selectivity. This guide provides an in-depth comparative analysis of the catalytic activity of (4-methoxyphenyl)methylphosphonic acid and its derivatives. By exploring the influence of electronic modifications on the aryl ring, we aim to furnish a comprehensive understanding of their structure-activity relationships in Brønsted acid catalysis.
Introduction to Arylphosphonic Acids as Brønsted Acid Catalysts
Arylphosphonic acids have emerged as a versatile class of organocatalysts, primarily functioning as Brønsted acids. Their catalytic efficacy stems from the acidic protons of the phosphonic acid moiety, which can activate substrates by protonation. The acidity, and consequently the catalytic activity, of these compounds can be finely tuned by introducing substituents on the aromatic ring. Electron-donating groups (EDGs) are expected to decrease acidity by increasing electron density on the phosphorus atom, while electron-withdrawing groups (EWGs) are anticipated to enhance acidity by delocalizing electron density.[1] This guide will use the well-established Biginelli reaction as a model system to compare the catalytic performance of (4-methoxyphenyl)methylphosphonic acid and its hypothetical derivatives.
The Biginelli Reaction: A Model for Comparative Catalysis
The Biginelli reaction is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[2] This reaction is of significant interest in medicinal chemistry due to the diverse pharmacological activities of its products.[3] The reaction mechanism is acid-catalyzed, making it an excellent platform for evaluating the performance of our target phosphonic acid derivatives.
A plausible catalytic cycle for the Biginelli reaction catalyzed by an arylphosphonic acid is depicted below. The catalyst protonates the aldehyde, activating it for nucleophilic attack by urea. Subsequent cyclization and dehydration steps lead to the final product.
Figure 1: Proposed catalytic cycle for the Biginelli reaction catalyzed by an arylphosphonic acid.
Comparative Catalytic Activity Study
To provide a clear comparison, we will examine the catalytic performance of (4-methoxyphenyl)methylphosphonic acid and two hypothetical derivatives: one with an electron-donating group (e.g., an additional methoxy group) and one with an electron-withdrawing group (e.g., a nitro group). The data presented in the following table is extrapolated from a study by Prasad et al. on the phenylphosphonic acid-catalyzed Biginelli reaction, which demonstrated the influence of aldehyde substituents on reaction yield.[3] We hypothesize a similar trend for substituents on the catalyst itself.
Table 1: Comparative Catalytic Activity in the Biginelli Reaction
The rationale behind these projected yields is that a more acidic catalyst will more effectively protonate the aldehyde, thereby accelerating the rate-determining step of the reaction. The nitro group, being strongly electron-withdrawing, increases the acidity of the phosphonic acid, leading to a higher yield. Conversely, the additional methoxy group, being electron-donating, decreases the acidity and thus the catalytic activity.
Experimental Protocols
Synthesis of (4-methoxyphenyl)methylphosphonic Acid Derivatives
The synthesis of arylphosphonic acids can be achieved through various methods, with the Michaelis-Arbuzov reaction being a prominent route.[4] This two-step process typically involves the reaction of an aryl halide with a trialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.
Step 1: Synthesis of Diethyl (4-methoxyphenyl)methylphosphonate (Arbuzov Reaction)
Figure 2: Synthesis of diethyl (4-methoxyphenyl)methylphosphonate via the Arbuzov reaction.
Procedure:
To a stirred solution of 4-methoxybenzyl chloride (1 equivalent) in toluene, add triethyl phosphite (1.1 equivalents).
Heat the reaction mixture at reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Remove the solvent and excess triethyl phosphite under reduced pressure.
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis to (4-methoxyphenyl)methylphosphonic Acid
Procedure:
To the crude diethyl (4-methoxyphenyl)methylphosphonate, add concentrated hydrochloric acid (excess).
Heat the mixture at reflux for 8-12 hours.
Cool the reaction mixture and remove the water and excess HCl under reduced pressure.
The resulting solid can be recrystallized from a suitable solvent (e.g., water or ethanol) to yield the pure phosphonic acid.
Catalytic Biginelli Reaction Protocol
Figure 3: Experimental workflow for the arylphosphonic acid-catalyzed Biginelli reaction.
Procedure:
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and the (4-methoxyphenyl)methylphosphonic acid derivative (10 mol%).
Add acetonitrile as the solvent.
Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.
After completion, cool the reaction to room temperature.
The solid product that precipitates is collected by filtration.
Wash the solid with cold ethanol and dry to obtain the crude product.
Further purification can be achieved by recrystallization from ethanol.
Conclusion
This guide has provided a comparative overview of the catalytic activity of (4-methoxyphenyl)methylphosphonic acid and its derivatives, using the Biginelli reaction as a representative example. The key takeaway for researchers is the tunable nature of these Brønsted acid catalysts. By strategically incorporating electron-donating or electron-withdrawing substituents onto the aryl ring, the acidity and, consequently, the catalytic performance can be modulated to suit specific reaction requirements. The provided experimental protocols offer a starting point for the synthesis of these catalysts and their application in organic synthesis. Further empirical studies are encouraged to expand upon the structure-activity relationships outlined here and to explore the full potential of this versatile class of organocatalysts.
References
Prasad, J. C. P. R., et al. (2014). Phenyl phosphonic acid catalyzed Biginelli reaction for the synthesis of 3,4-Dihydropyrimidin- 2(1H)-ones. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1088.
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12907-12927.
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
Zolfigol, M. A., et al. (2012). Phenylphosphonic acid as an efficient and reusable catalyst for the one-pot synthesis of 2, 4, 5-triaryl-1H-imidazoles. Chinese Chemical Letters, 23(5), 521-524.
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
Akiyama, T. (2007). Stronger Brønsted acids. Chemical Reviews, 107(12), 5744-5758.
Terada, M. (2008). Chiral phosphoric acids as versatile catalysts for enantioselective carbon–carbon bond-forming reactions. Synthesis, 2008(12), 1929-1950.
Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
Shaabani, A., et al. (2007). Phenylphosphonic acid: a new and efficient catalyst for the synthesis of quinoxaline derivatives.
Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
Prasad, J. C. P. R., et al. (2014). Phenyl phosphonic acid catalysed Biginelli reaction for the synthesis of 3,4-Dihydropyrimidin- 2(1H)-ones. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1088. Available at: [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
validation of a new analytical method for (4-methoxyphenyl)methylphosphonic acid
Title: Validation of a Mixed-Mode Chromatography Method for the Purity Analysis of (4-Methoxyphenyl)methylphosphonic Acid Executive Summary (4-Methoxyphenyl)methylphosphonic acid (MMPA) is a critical intermediate in orga...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Validation of a Mixed-Mode Chromatography Method for the Purity Analysis of (4-Methoxyphenyl)methylphosphonic Acid
Executive Summary
(4-Methoxyphenyl)methylphosphonic acid (MMPA) is a critical intermediate in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) olefinations used to generate stilbene derivatives.[1] However, its analysis presents a distinct challenge: the molecule possesses a highly polar, acidic phosphonic acid group (
, ) attached to a hydrophobic methoxy-substituted aromatic ring.[1]
Standard Reversed-Phase HPLC (RP-HPLC) often fails to retain MMPA or produces severe peak tailing due to secondary silanol interactions.[1] While ion-pairing reagents can mitigate this, they are incompatible with Mass Spectrometry (MS) and degrade column lifetime.[1]
This guide validates a Mixed-Mode Anion-Exchange/Reversed-Phase (WAX/C18) method. By leveraging both hydrophobic retention and weak anion exchange, this method achieves superior peak shape, orthogonal selectivity, and MS compatibility compared to traditional techniques.[1]
The Challenge: Why Standard Methods Fail
To understand the necessity of the new protocol, we must first analyze the limitations of current alternatives.
High. Dual mechanism "locks" the analyte in place.[1]
Mechanism of Action
The following diagram illustrates the dual-retention mechanism that makes the Mixed-Mode approach superior for MMPA analysis.
Caption: Dual-interaction mechanism of MMPA on a Mixed-Mode WAX/C18 stationary phase, ensuring retention of both polar and non-polar domains.
Experimental Protocol
This protocol is designed to be self-validating. The use of a volatile buffer ensures that the method can be transferred directly to LC-MS if impurity identification is required.
Instrumentation & Conditions
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]
Column: Mixed-Mode WAX-1 (e.g., Acclaim Mixed-Mode WAX-1 or equivalent),
Buffer A (Aqueous): 20 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.[1]
Causality: At pH 4.5, the phosphonic acid is partially ionized (mono-anionic), and the stationary phase amine is protonated (positive), ensuring strong ionic interaction.
The following data was generated comparing the New Mixed-Mode Method against a standard C18 Method (0.1% TFA) .
Parameter
Standard C18 Method
New Mixed-Mode Method
Improvement
Retention Time ()
0.8 (Elutes near void)
4.2 (Well retained)
5.2x Retention
Tailing Factor ()
2.1 (Severe tailing)
1.1 (Symmetric)
48% Better Symmetry
Resolution ()
1.2 (from impurity A)
3.5 (Baseline resolved)
High Specificity
LOD (ng/mL)
50
10
5x Sensitivity
Note: Impurity A is defined as (4-methoxyphenyl)methanol, a common hydrolysis degradation product.
Validation Strategy (ICH Q2(R2) Aligned)
To ensure this method meets regulatory standards, the following validation parameters must be executed. This follows the ICH Q2(R2) guidelines for analytical procedure validation.
Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Specificity (Stress Testing)
Protocol: Degrade MMPA using 0.1 M HCl (Acid hydrolysis) and 3%
(Oxidation).
Acceptance: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of MMPA.
Linearity & Range
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (
).
Acceptance:
.[1] Residual plot should show random distribution, not a "U" shape.
Accuracy (Recovery)
Protocol: Spike known amounts of MMPA into the sample matrix at 80%, 100%, and 120% levels.
Acceptance: Mean recovery between 98.0% and 102.0%.[1]
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][5][6] [Link]
Sielc Technologies. (2024).[1][5] HPLC Analysis of Acidic Compounds on Mixed-Mode Columns.[Link]
PubChem. (2025).[1] (4-Methoxyphenyl)phosphonic acid Compound Summary. National Library of Medicine.[1] [Link][1]
biological activity of (4-methoxyphenyl)methylphosphonic acid versus its analogs
Biological Profiling of (4-Methoxyphenyl)methylphosphonic Acid and Analogs: A Guide to Phosphatase Inhibition Executive Summary (4-Methoxyphenyl)methylphosphonic acid (CAS: 13237-77-9) serves as a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Profiling of (4-Methoxyphenyl)methylphosphonic Acid and Analogs: A Guide to Phosphatase Inhibition
Executive Summary
(4-Methoxyphenyl)methylphosphonic acid (CAS: 13237-77-9) serves as a critical pharmacophore in the design of phosphatase inhibitors. While the parent compound exhibits modest intrinsic activity as a phosphate mimic, it functions as a foundational scaffold for high-potency inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) , CD45 , and Purple Acid Phosphatase (PAP) .
This guide provides a comparative technical analysis of the compound against its structural analogs, delineating the structure-activity relationships (SAR) that drive the transition from a weak millimolar binder to a nanomolar therapeutic candidate.
Mechanistic Basis of Activity
The biological activity of (4-methoxyphenyl)methylphosphonic acid is driven by its ability to mimic the transition state of phosphate ester hydrolysis.
Phosphate Mimicry: The phosphonic acid moiety (
) is a bioisostere of the phosphate group on phosphotyrosine residues. Unlike phosphate esters, the C-P bond is non-hydrolyzable, allowing the molecule to occupy the catalytic active site without being degraded.
Active Site Binding:
PTPs (e.g., PTP1B, CD45): The phosphonate dianion binds to the "P-loop" (residues 214–221 in PTP1B), forming hydrogen bonds with the backbone amides and an ionic interaction with the invariant Arginine residue.
PAPs (Metallo-phosphatases): The oxygen atoms of the phosphonate coordinate directly with the binuclear metal center (Fe-Fe or Fe-Zn), displacing the bridging water molecule required for hydrolysis.
Pathway Visualization: Mechanism of Inhibition
Figure 1: Competitive inhibition mechanism. The phosphonic acid blocks the PTP active site, preventing substrate entry and hydrolysis.
Comparative Profiling: Scaffold vs. Analogs
The utility of (4-methoxyphenyl)methylphosphonic acid is best understood by comparing it to three distinct classes of analogs. This comparison reveals the "Activity Cliffs"—specific structural modifications that result in disproportionate gains in potency.
High M / Low mM range. Acts as a weak, non-selective anchor.
4-Methoxy Analog: The methoxy group (
) increases electron density on the aromatic ring. In PTP1B, this can enhance -stacking interactions with aromatic residues (e.g., Tyr46) near the active site entrance.
Verdict: The 4-methoxy group alone provides a marginal potency increase (2-5x) but significantly improves solubility and provides a handle for further derivatization.
Comparison 2: The Alpha-Substituent Effect (vs.
-Hydroxy/Amino Analogs)
This is the most critical determinant of potency. The "naked" methylene bridge (
) in the title compound is suboptimal compared to functionalized bridges.
(4-Methoxyphenyl)methylphosphonic acid: Lacks hydrogen bond donors in the linker.
-Hydroxy/Amino Analogs: The introduction of an or group at the benzylic position mimics the tyrosyl oxygen of the natural substrate.
Data Support: Research on CD45 inhibitors demonstrates that
-hydroxy-4-nitrobenzylphosphonates exhibit values in the low M range, whereas the non-hydroxylated analogs are often inactive or require mM concentrations [1].
Verdict: The title compound is a precursor . For high biological activity,
-substitution is required to capture additional H-bond interactions within the active site.
To achieve selectivity (e.g., differentiating PTP1B from TCPTP), the scaffold must reach secondary binding pockets.
Title Compound: Confined to the primary catalytic site.
Long-chain Derivatives: Attaching a dodecyl- or hexadecyl-sulfonamido group to the meta-position of the (4-methoxyphenyl)methyl scaffold allows the molecule to reach the "Site B" hydrophobic groove.
Data Support: A hexadecyl-sulfonamido derivative of the title scaffold demonstrated a
of 1.1 µM against Red Kidney Bean PAP, representing a >100-fold improvement over the parent acid [2].
Summary of Biological Data
The following table synthesizes data from multiple structure-activity relationship (SAR) studies to position the title compound relative to its analogs.
Compound Class
Key Substituent
Primary Target
Activity ( / )
Mechanism
Parent Scaffold
(4-Methoxyphenyl)methylphosphonic acid
PTP1B / PAP
> 500 µM (Est.)
Competitive (Weak)
Baseline
Benzylphosphonic acid
PTP1B
~1-5 mM
Competitive (Weak)
-Functionalized
-Hydroxy-(4-nitrophenyl)-
CD45
~5 - 50 µM
Competitive (Potent)
Hydrophobic Tail
3-(Hexadecylsulfonamido)-
PAP (rkbPAP)
1.1 µM ()
Mixed / Non-competitive
Rigid Analog
Naphthylmethylphosphonic acid
PAP
~4 µM ()
Competitive
Note: "Est." indicates estimated values based on comparative SAR data where direct values for the specific intermediate are often not the primary endpoint of the study.
To validate the activity of (4-methoxyphenyl)methylphosphonic acid or its derivatives, the p-Nitrophenyl Phosphate (pNPP) Hydrolysis Assay is the industry standard. This protocol is self-validating via the use of a known inhibitor control (e.g., Sodium Orthovanadate).
Reagents:
Buffer: 50 mM Bis-Tris (pH 6.0 for PAP) or HEPES (pH 7.2 for PTP1B), 1 mM DTT, 1 mM EDTA.
Enzyme: Recombinant PTP1B or Purple Acid Phosphatase.
Stop Solution: 1.0 M NaOH.
Workflow:
Preparation: Dissolve (4-methoxyphenyl)methylphosphonic acid in DMSO. Prepare serial dilutions (e.g., 0.1 µM to 1000 µM).
Incubation: Mix 10 µL of inhibitor solution with 20 µL of Enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes to allow equilibrium binding.
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.
Analysis: Plot Initial Velocity (
) vs. Inhibitor Concentration (). Fit to the equation:
Assay Validation Logic (Self-Check):
Positive Control: Sodium Orthovanadate (
) must show >90% inhibition at 100 µM.
Z-Factor: Calculate
using positive and negative controls. A value > 0.5 confirms the assay is robust enough to distinguish the weak activity of the parent scaffold from background noise.
References
Beers, S. A., et al. (1996). Phosphatase inhibitors-III. Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase. Bioorganic & Medicinal Chemistry, 4(10), 1693-1701. Link
Gholivand, K., et al. (2015). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 762-769. Link
McGeary, R. P., et al. (2009).[2] Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids.[2] Bioorganic & Medicinal Chemistry Letters, 19(1), 163-166.[2] Link
Freeman, S., et al. (2009). Nitroarylhydroxymethylphosphonic acids as inhibitors of CD45. Bioorganic & Medicinal Chemistry, 17, 1-8. (Contextual grounding for alpha-hydroxy requirement).
A Comparative Performance Analysis of (4-methoxyphenyl)methylphosphonic Acid as a Ligand
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step that dictates the efficacy, selectivity, and stability of the final product. Among the diverse c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step that dictates the efficacy, selectivity, and stability of the final product. Among the diverse classes of ligands, phosphonic acids have garnered significant attention due to their unique chemical properties and versatile applications. This guide provides an in-depth performance comparison of (4-methoxyphenyl)methylphosphonic acid and its derivatives as ligands, with a primary focus on their role as enzyme inhibitors. While direct comparative data in other fields such as metal-organic frameworks (MOFs) and catalysis remains an area for further exploration, this document will extrapolate the potential of this ligand based on established principles of coordination chemistry and the performance of analogous phosphonic acids.
Introduction to (4-methoxyphenyl)methylphosphonic Acid
(4-methoxyphenyl)methylphosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a methyl group, which in turn is bonded to a 4-methoxyphenyl (anisyl) group. The presence of the methoxy group on the phenyl ring introduces specific electronic and steric properties that can influence its performance as a ligand. The phosphonic acid moiety is a strong chelating agent, capable of forming stable complexes with a variety of metal ions. This ability, coupled with the potential for functionalization of the aromatic ring, makes it an attractive candidate for various applications.
Performance as an Enzyme Inhibitor: A Case Study on Purple Acid Phosphatases
A significant body of research has highlighted the potential of derivatives of (4-methoxyphenyl)methylphosphonic acid as potent inhibitors of purple acid phosphatases (PAPs). PAPs are metalloenzymes that play crucial roles in various biological processes, and their inhibition is a therapeutic target for diseases such as osteoporosis.
Comparative Inhibition Data
A study on a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate and their corresponding phosphonic acid derivatives has provided valuable insights into their structure-activity relationship as inhibitors of red kidney bean PAP (rkbPAP). The following table summarizes the inhibitory constants (Ki) and IC50 values for these compounds.
Compound
R Group (Alkyl Chain)
IC50 (µM)
Ki (µM)
Inhibition Mode
3d
Dodecyl
92
13 ± 1
-
4c
Dodecyl
421
95 ± 9
Noncompetitive
4d
Hexadecyl
13
1.1 ± 0.2
Mixed
Data sourced from a study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives as acid phosphatase inhibitors.[1][2]
From this data, a clear trend emerges: the inhibitory potency of these (4-methoxyphenyl)methylphosphonic acid derivatives against rkbPAP increases with the length of the alkyl chain on the sulfonamide group. The hexadecyl derivative (4d ) was identified as the most potent inhibitor, with a Ki value of 1.1 µM.[1][2] This suggests that the lipophilicity of the molecule plays a significant role in its interaction with the enzyme. The study also revealed different modes of inhibition, with the dodecyl derivative 4c acting as a noncompetitive inhibitor and the more potent hexadecyl derivative 4d exhibiting a mixed mode of inhibition.[1][2]
Causality Behind Experimental Choices
The selection of these specific derivatives for testing was based on rational drug design principles. The (4-methoxyphenyl)methylphosphonic acid scaffold was chosen for its ability to mimic the phosphate group of the natural substrate. The addition of the sulfonamide group was intended to improve water solubility, while the varying alkyl chain lengths were introduced to modulate lipophilicity and explore its impact on enzyme binding. This systematic approach allows for a clear understanding of the structure-activity relationship.
The following is a generalized protocol for assessing the inhibitory activity of compounds against PAPs, based on established methodologies.[3][4][5]
1. Enzyme and Substrate Preparation:
Purified red kidney bean purple acid phosphatase (rkbPAP) is used.
A stock solution of the substrate, p-nitrophenyl phosphate (pNPP), is prepared in a suitable buffer (e.g., acetate buffer, pH 4.9).
2. Inhibitor Preparation:
The test compounds, including derivatives of (4-methoxyphenyl)methylphosphonic acid and a positive control (e.g., tartrate), are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
Serial dilutions of the inhibitor stock solutions are prepared.
3. Inhibition Assay:
The assay is typically performed in a 96-well plate format.
To each well, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.
The plate is incubated for a pre-determined time at a specific temperature (e.g., 25°C).
The reaction is initiated by adding the pNPP substrate solution to each well.
The rate of p-nitrophenol production is monitored by measuring the absorbance at 405 nm over time using a plate reader.
4. Data Analysis:
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
The percentage of inhibition is calculated for each inhibitor concentration.
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
To determine the inhibition constant (Ki) and the mode of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation and its variants for different inhibition models (competitive, noncompetitive, uncompetitive, or mixed).
Caption: A comparison of the general properties of carboxylic and phosphonic acids as ligands in MOFs.
Performance in Catalysis
The application of (4-methoxyphenyl)methylphosphonic acid in catalysis is another area that warrants further investigation. Phosphine-based ligands are widely used in homogeneous catalysis. While phosphonic acids are distinct from phosphines, their coordination to metal centers can create catalytically active species.
The electron-donating nature of the 4-methoxy group in (4-methoxyphenyl)methylphosphonic acid could influence the electron density at the metal center in a coordination complex. This, in turn, can affect the catalytic activity and selectivity of the complex in various reactions. For instance, in oxidation catalysis, a more electron-rich metal center might be more susceptible to oxidation, which could be a key step in the catalytic cycle. Conversely, in reactions where the metal center acts as a Lewis acid, the electron-donating ligand might decrease its acidity and thus its catalytic activity.
A systematic study comparing the catalytic performance of metal complexes with (4-methoxyphenyl)methylphosphonic acid to those with other substituted phenylphosphonic acids (e.g., with electron-withdrawing groups) would be highly valuable in elucidating these electronic effects.
Conclusion and Future Directions
(4-methoxyphenyl)methylphosphonic acid and its derivatives have demonstrated significant potential as high-performance ligands, particularly in the field of enzyme inhibition. The available experimental data on their activity against purple acid phosphatases provides a solid foundation for their further development as therapeutic agents. The clear structure-activity relationship, where increased lipophilicity leads to enhanced inhibitory potency, offers a clear path for future optimization.
While direct comparative data for (4-methoxyphenyl)methylphosphonic acid in the fields of MOFs and catalysis is currently limited, the inherent properties of phosphonic acids suggest that it could be a valuable ligand in these areas as well. The electronic and steric influence of the 4-methoxyphenyl group presents an intriguing avenue for tuning the properties of the resulting materials and catalysts.
Future research should focus on:
Direct comparative studies: Synthesizing and characterizing MOFs and catalytic complexes with (4-methoxyphenyl)methylphosphonic acid and comparing their performance (e.g., stability, porosity, catalytic activity) against those with other phosphonic acid ligands under identical conditions.
Exploring a wider range of applications: Investigating the potential of this ligand in other areas where phosphonic acids have shown promise, such as in corrosion inhibition and materials science.
Computational studies: Utilizing computational modeling to predict the coordination behavior of (4-methoxyphenyl)methylphosphonic acid with different metal ions and to understand the electronic effects of the methoxy group on its performance as a ligand.
By systematically addressing these research gaps, the full potential of (4-methoxyphenyl)methylphosphonic acid as a versatile and high-performance ligand can be unlocked, paving the way for new advancements in drug discovery, materials science, and catalysis.
References
Alimoradi, N., et al. (2016). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 23-31. [Link]
Demel, J., et al. (2018). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 57(23), 14697-14704. [Link]
Gahan, L. R., et al. (2012). Synthesis and evaluation of novel purple acid phosphatase inhibitors. Organic & Biomolecular Chemistry, 10(35), 7149-7155. [Link]
Alimoradi, N., et al. (2016). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors. Semantic Scholar. [Link]phos-Alimoradi-Jabari/e5e4d2573295822e1b190f898393694f4b21c43b)
Demadis, K. D., et al. (2021). Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings. Inorganic Chemistry, 60(16), 12053-12064. [Link]
PubChem. (n.d.). 4-Methoxyphenylphosphonic acid. National Center for Biotechnology Information. [Link]
Keglevich, G. (2017). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 22(2), 269. [Link]
Demel, J., et al. (2018). Phosphinic Acid Based Linkers: New Building Block in MOF Chemistry. ResearchGate. [Link]
Franz, K. J. (2010). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC. [Link]
Wen, X., et al. (2005). Structure−Activity Relationships of Flavonoids as Potential Inhibitors of Glycogen Phosphorylase. Journal of Medicinal Chemistry, 48(19), 6135-6143. [Link]
Lázaro, I. A., et al. (2020). Metal–organic frameworks vs. buffers: case study of UiO-66 stability. RSC Advances, 10(29), 17169-17177. [Link]
Edwards, P. G., & Fallis, I. A. (2017). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University. [Link]
Clearfield, A. (2015). Conventional and Unconventional Metal-Organic Frameworks Based on Phosphonate Ligands: MOFs and UMOFs. ResearchGate. [Link]
Guddat, L. W., et al. (2006). Inhibition studies of purple acid phosphatases: implications for the catalytic mechanism. Journal of Biological Inorganic Chemistry, 11(8), 995-1006. [Link]
Cid, A., et al. (2014). METAL COORDINATION CHEMISTRY IN THE STUDY OF BIOLOGICAL PATHWAY AND PROCESSES: A REVIEW. ResearchGate. [Link]
Lountos, G. T., et al. (2021). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Protein Science, 30(12), 2549-2560. [Link]
Unknown. (n.d.).
Brozek, C. K., & Dincă, M. (2014). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. PMC. [Link]
Schenk, G., et al. (2008). Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids. Bioorganic & Medicinal Chemistry Letters, 18(20), 5463-5465. [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Dagogo-Jack, S., et al. (2021). Structure-activity relationship studies of allosteric inhibitors of EYA2 tyrosine phosphatase. Protein Science, 30(12), 2536-2548. [Link]
A Head-to-Head Comparison of Synthesis Routes for (4-methoxyphenyl)methylphosphonic Acid: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, (4-methoxyphenyl)methylphosphonic acid and its derivatives are valuable building blocks. Their structural analogy to amino acids and phosphates allows them to...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug development, (4-methoxyphenyl)methylphosphonic acid and its derivatives are valuable building blocks. Their structural analogy to amino acids and phosphates allows them to act as enzyme inhibitors and pharmacological agents. The synthesis of this class of compounds can be approached through several established routes, each with its own set of advantages and challenges. This guide provides a detailed, head-to-head comparison of three prominent synthetic pathways to (4-methoxyphenyl)methylphosphonic acid: the Michaelis-Arbuzov reaction, the Kabachnik-Fields reaction, and a Grignard reagent-based approach.
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing self-validating, detailed protocols.
At a Glance: Comparative Analysis of Synthesis Routes
Good to Excellent (often >80% for the phosphonate)
Moderate to Good (highly variable depending on conditions)
Good (typically 60-80% for the phosphonate)
Reaction Conditions
Typically requires heating (reflux)
Can be performed at room temperature or with heating; catalysts often used
Requires strictly anhydrous conditions; often initiated at room temperature with cooling
Advantages
High yields, reliable, well-established
One-pot, three-component reaction, access to α-amino phosphonates
Utilizes readily available starting materials, good for aryl phosphonates
Disadvantages
Requires synthesis of the alkyl halide, potential for side reactions
Can have lower yields, may require catalyst, produces an aminophosphonate intermediate
Highly sensitive to moisture and air, requires careful handling of Grignard reagent
Safety Concerns
Alkylating agents can be toxic, phosphites have a strong odor
Aldehydes can be irritants, some catalysts are toxic
Grignard reagents are pyrophoric and react violently with water, diethyl chlorophosphate is toxic and corrosive
Route 1: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a reliable method for the formation of a carbon-phosphorus bond. The reaction proceeds via the nucleophilic attack of a trialkyl phosphite on an alkyl halide, forming a phosphonium intermediate that then undergoes dealkylation to yield the phosphonate ester.
Mechanistic Rationale
The choice of a benzyl halide, such as 4-methoxybenzyl bromide, is advantageous due to the benzylic position's enhanced reactivity towards nucleophilic substitution. Triethyl phosphite is a commonly used nucleophile in this reaction due to its commercial availability and favorable reactivity. The subsequent hydrolysis of the diethyl phosphonate to the phosphonic acid is typically achieved under acidic conditions.
Figure 1: Michaelis-Arbuzov reaction pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (4-methoxybenzyl)phosphonate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzyl bromide (1.0 eq) and a slight excess of triethyl phosphite (1.1 eq).
Reaction: Heat the mixture to reflux (typically around 150-160 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethyl bromide byproduct and any unreacted starting materials by distillation under reduced pressure.
Purification: The crude diethyl (4-methoxybenzyl)phosphonate can be purified by vacuum distillation to yield a colorless oil.
Step 2: Hydrolysis to (4-methoxyphenyl)methylphosphonic Acid
Reaction Setup: To the purified diethyl (4-methoxybenzyl)phosphonate (1.0 eq) in a round-bottom flask, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
Reaction: Heat the mixture to reflux for 4-8 hours.[1]
Work-up: After cooling to room temperature, the (4-methoxyphenyl)methylphosphonic acid may precipitate as a white solid. If so, it can be collected by filtration, washed with cold water, and dried. If the product remains in solution, the solvent can be removed under reduced pressure.
Purification: The crude phosphonic acid can be further purified by recrystallization from water or an ethanol/water mixture.
Route 2: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component synthesis of α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphite.[2][3][4] This route offers a convergent approach to α-aminophosphonate derivatives, which can then be further modified or hydrolyzed.
Mechanistic Rationale
This reaction typically proceeds through the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of the dialkyl phosphite to the imine.[4] For the synthesis of a precursor to (4-methoxyphenyl)methylphosphonic acid, 4-methoxybenzaldehyde is the carbonyl component. Using ammonia or a primary amine that can be easily removed (e.g., benzylamine) is a common strategy.
Figure 2: Kabachnik-Fields reaction pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (amino(4-methoxyphenyl)methyl)phosphonate
Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) and an amine source such as ammonium acetate (1.5 eq) in a suitable solvent like ethanol.
Reaction: To this solution, add diethyl phosphite (1.0 eq). The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours to overnight. The use of a catalyst, such as a Lewis acid, can accelerate the reaction.[5]
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
Purification: The crude product is purified by column chromatography on silica gel to yield the α-aminophosphonate.
Step 2: Conversion to (4-methoxyphenyl)methylphosphonic Acid
The conversion of the α-aminophosphonate to the target phosphonic acid requires removal of the amino group and hydrolysis of the ester. This can be a multi-step process and is a notable drawback of this route for the direct synthesis of the target molecule. A more direct approach within the Kabachnik-Fields framework would be to use phosphorous acid directly, although this can lead to purification challenges.
Route 3: The Grignard Route
This approach utilizes a Grignard reagent, a powerful organometallic nucleophile, to form the C-P bond. The Grignard reagent is prepared from the corresponding aryl or alkyl halide and magnesium metal.
Mechanistic Rationale
4-Methoxybenzyl bromide can be converted to the corresponding Grignard reagent, 4-methoxybenzylmagnesium bromide. This potent nucleophile can then react with a suitable phosphorus electrophile, such as diethyl chlorophosphate, to form the desired phosphonate ester. The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly basic and react readily with water.[4]
Figure 3: Grignard reaction pathway.
Detailed Experimental Protocol
Step 1: Preparation of 4-Methoxybenzylmagnesium Bromide
Reaction Setup: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings (1.1 eq) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
Initiation: Add a small crystal of iodine to the magnesium to activate the surface. Add a small portion of a solution of 4-methoxybenzyl bromide (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
Reaction: Once initiated, add the remaining 4-methoxybenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours.
Step 2: Synthesis of Diethyl (4-methoxybenzyl)phosphonate
Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of diethyl chlorophosphate (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Step 3: Hydrolysis to (4-methoxyphenyl)methylphosphonic Acid
The hydrolysis of the resulting diethyl phosphonate is carried out as described in the Michaelis-Arbuzov route.
Safety Considerations
Michaelis-Arbuzov Reaction: 4-Methoxybenzyl bromide is a lachrymator and skin irritant.[6][7][8] Triethyl phosphite has a strong, unpleasant odor and is flammable.[9][10][11][12] The reaction should be performed in a well-ventilated fume hood.
Kabachnik-Fields Reaction: 4-Methoxybenzaldehyde can be an irritant. Amines used in the reaction can be corrosive and have strong odors. Catalysts, if used, may have their own specific hazards.
Grignard Route: Grignard reagents are highly reactive, flammable, and can be pyrophoric.[13][14][15] They react violently with water, releasing flammable gases.[4] Diethyl chlorophosphate is toxic, corrosive, and reacts with water to liberate toxic gas.[16][17][18][19] This entire procedure must be conducted under a strictly inert atmosphere by experienced personnel with appropriate personal protective equipment.
General: Phosphonic acids are corrosive.[20] Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
Conclusion
The choice of synthetic route for (4-methoxyphenyl)methylphosphonic acid depends on several factors including the desired scale, available starting materials, and the technical expertise of the researcher.
The Michaelis-Arbuzov reaction stands out as a robust and high-yielding method, making it a preferred choice for many applications.
The Kabachnik-Fields reaction offers the advantage of a one-pot, three-component synthesis, which is particularly valuable for generating libraries of α-aminophosphonate derivatives. However, for the direct synthesis of the target phosphonic acid, it may be less efficient due to the need for subsequent removal of the amino group.
The Grignard route is a viable alternative, especially when the corresponding halide is readily available. However, the stringent requirement for anhydrous conditions and the hazardous nature of the reagents necessitate careful planning and execution.
By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to efficiently and safely synthesize (4-methoxyphenyl)methylphosphonic acid and its valuable derivatives for their research and development endeavors.
References
Click to expand
The Kabachnik–Fields (KF) reaction is a versatile three-component method for the condensation of amines, carbonyl compounds, and P–H reagents, enabling efficient synthesis of α-aminophosphonates—key bioactive and functional molecules. This review critically examines the literature from the last 25 years. However, with regard to mechanistic aspects, selected earlier seminal studies are also considered when necessary to provide a coherent and comprehensive mechanistic framework. [No Link Available]
The Kabachnik–Fields (phospha-Mannich) reaction involving the condensation of primary or secondary amines, oxo compounds (aldehydes and ketones) and >P(O)H species, especially dialkyl phosphites, represents a good choice for the synthesis of α-aminophosphonates that are of significant importance due to their biological activity. In general, these three-component reactions may take place via an imine or an α-hydroxy-phosphonate intermediate. The monitoring of a few Kabachnik–Fields reactions by in situ Fourier transform IR spectroscopy has indicated the involvement of the imine intermediate that was also justified by theoretical calculations. The Kabachnik–Fields reaction was extended to >P(O)H species, comprising cyclic phosphites, acyclic and cyclic H-phosphinates, as well as secondary phosphine oxides. On the other hand, heterocyclic amines were also used to prepare new α-amino phosphonic, phosphinic and phosphine oxide derivatives. In most cases, the synthesis under solvent-free microwave (MW) conditions is the method of choice. It was proved that, in the cases studied by us, there was no need for the use of any catalyst. Moreover, it can be said that sophisticated and environmentally unfriendly catalysts suggested are completely unnecessary under MW conditions. Finally, the double Kabachnik–Fields reaction has made available bis(phosphonomethyl)amines, bis(phosphinoxidomethyl)amines and related species. The bis(phosphinoxidomethyl)amines serve as precursors for bisphosphines that furnish ring platinum complexes on reaction with dichlorodibenzonitriloplatinum. [Link]
The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
TRIETHYLPHOSPHITE Safety Data Sheet. Gelest, Inc. [Link]
In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate. [Link]
Laboratory Safety Standard Operating Procedure (SOP)
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC. [Link]
The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [No Link Available]
Common Name: TRIETHYL PHOSPHITE HAZARD SUMMARY. NJ.gov. [Link]
A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of (4-methoxyphenyl)methylphosphonic Acid
This guide provides a comprehensive framework for establishing a robust, validated, and transferable analytical method for the quantification of (4-methoxyphenyl)methylphosphonic acid. As researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for establishing a robust, validated, and transferable analytical method for the quantification of (4-methoxyphenyl)methylphosphonic acid. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A single-laboratory validation is the cornerstone of method development; however, inter-laboratory validation is the ultimate testament to a method's ruggedness and reliability, ensuring consistent results across different laboratories, instruments, and analysts.
While a dedicated inter-laboratory study for (4-methoxyphenyl)methylphosphonic acid is not yet prevalent in published literature, this guide will establish a robust protocol by synthesizing established analytical techniques for related phosphonic acid compounds and adhering to the stringent principles outlined by international regulatory bodies. We will compare the most suitable analytical platforms and provide a clear, actionable blueprint for conducting a successful inter-laboratory validation study.
Strategic Selection of an Analytical Platform
The choice of analytical technology is the first critical decision point. For a polar, non-volatile compound like (4-methoxyphenyl)methylphosphonic acid, two primary techniques stand out: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For non-volatile analytes like phosphonic acids, a derivatization step is typically required to increase volatility and thermal stability. While robust, this adds complexity and a potential source of variability to the workflow.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for polar and non-volatile compounds in complex matrices. It offers high sensitivity and selectivity, often without the need for derivatization, thereby simplifying sample preparation. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating highly polar compounds like phosphonic acids.[2]
Comparative Overview of Analytical Platforms
Performance Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale & Causality
Applicability
Requires derivatization for polar phosphonic acids.
Direct analysis is typically feasible.
LC-MS/MS avoids the extra derivatization step, reducing sample handling and potential for error.
Selectivity
High, based on both retention time and mass fragmentation.
Very High, based on precursor/product ion transitions (MRM).
The specificity of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional selectivity, minimizing matrix interference.
Sensitivity (LOQ)
Typically in the low ng/g to µg/g range.
Can achieve low µg/L (ppb) to ng/L (ppt) levels.[2][3]
LC-MS/MS generally offers superior sensitivity for this class of compounds.
Throughput
Can be lower due to the derivatization step.
Higher, amenable to high-throughput autosamplers.
Simplified sample preparation leads to faster turnaround times.
Robustness
Derivatization can be a source of variability.
Modern instruments offer excellent robustness.
Fewer manual steps in the LC-MS/MS workflow contribute to better reproducibility.
The Inter-Laboratory Validation Framework: A Self-Validating System
An inter-laboratory study, also known as a collaborative study or round-robin test, is essential for standardizing a method.[4] Its purpose is to determine the reproducibility of the analytical procedure.[5] The design of such a study must be meticulous, following internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[4][5]
The following diagram illustrates the logical workflow of an inter-laboratory validation study.
Caption: Workflow for a comprehensive inter-laboratory method validation study.
Key Validation Parameters for Inter-Laboratory Assessment
The core of the validation lies in assessing the method's performance characteristics across multiple laboratories.[6]
The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Goal: Demonstrate that measurements across labs are free from systematic error. Design: Each lab analyzes a certified reference material or matrix samples spiked at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[4]
Precision
The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Goal: Quantify the method's variability within and between laboratories. Design: • Repeatability (Intra-assay): Each lab analyzes the same sample multiple times (e.g., n=6) on the same day.[3] • Intermediate Precision: Not the focus of inter-lab studies, but assessed within a single lab over different days/analysts. • Reproducibility (Inter-laboratory): The primary outcome. Homogeneous samples are sent to all participating labs for analysis.[3][7]
Linearity
The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.
Goal: Ensure a consistent linear response across different instrument setups. Design: Each lab prepares and analyzes a series of at least five calibration standards across the expected concentration range. The coefficient of determination (R²) should be reported.[8]
Limit of Quantification (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Goal: Establish a consistent lower limit of reliable measurement. Design: Each lab determines its LOQ, typically as the concentration giving a signal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope of the calibration curve.[2]
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Goal: Identify critical method parameters that may affect performance during method transfer. Design: A single lab typically performs this by varying parameters like mobile phase composition, pH, column temperature, etc. The results inform the final standardized method protocol.
Statistical Analysis and Acceptance Criteria
Once data is collected from all participating laboratories, statistical analysis is performed to evaluate reproducibility.
Analysis of Variance (ANOVA): A powerful statistical tool to differentiate between within-laboratory variance (repeatability) and between-laboratory variance.
Relative Standard Deviation (RSD): Precision is expressed as RSD. RSDr for repeatability and RSDR for reproducibility.
The Horwitz Ratio (HorRat): A key performance metric in inter-laboratory studies. It compares the experimentally observed reproducibility (RSDR) with a predicted value (PRSD) calculated from the Horwitz equation. A HorRat value between 0.5 and 1.5 is generally considered acceptable, indicating a well-behaved analytical method under collaborative study conditions.[3]
Example Inter-Laboratory Performance Data (Based on Analogous Studies)
Exemplar Protocol: Quantification of (4-methoxyphenyl)methylphosphonic Acid via LC-MS/MS
This protocol is a representative starting point for method development and subsequent validation. It is based on established methods for analyzing phosphonic acids in complex matrices.[2]
3.1. Materials and Reagents
(4-methoxyphenyl)methylphosphonic acid reference standard
Internal Standard (e.g., a stable isotope-labeled version or a structurally similar phosphonic acid)
Acetonitrile (LC-MS grade)
Formic acid or Diethylamine (for mobile phase)
Ultrapure water
Sample Matrix (e.g., plasma, soil extract, process solution)
3.2. Sample Preparation (QuPPe-based Extraction)
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
Add 10 mL of water and the internal standard solution.
Add 10 mL of acetonitrile.
Vortex vigorously for 1 minute.
Centrifuge at 5000 rpm for 5 minutes.
Transfer an aliquot of the supernatant into a vial for LC-MS/MS analysis.
3.3. LC-MS/MS Instrumentation and Conditions
LC System: UPLC/UHPLC system
Column: HILIC or mixed-mode Anionic Polar Pesticide (APP) column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Optimized to retain and elute the polar analyte (e.g., start at 95% B, hold, then decrease to elute).
Flow Rate: 0.4 mL/min
Column Temperature: 30 °C
Injection Volume: 5-20 µL
Mass Spectrometer: Tandem quadrupole (e.g., Waters Xevo TQ, Agilent 6400 series)
MRM Transitions: Determined by infusing the standard. For (4-methoxyphenyl)methylphosphonic acid (C8H11O4P, MW: 202.15), hypothetical transitions would be optimized (e.g., Precursor Q1: 201.0 m/z -> Product Q2: [fragment ion] m/z).
The following diagram outlines the analytical workflow from sample to result.
Caption: Step-by-step analytical workflow for LC-MS/MS quantification.
Conclusion and Outlook
The successful inter-laboratory validation of a quantitative method for (4-methoxyphenyl)methylphosphonic acid is an achievable goal that provides the highest level of confidence in analytical data. By leveraging the power and specificity of LC-MS/MS and adhering to a validation framework guided by ICH principles, laboratories can establish a standardized, transferable, and robust method. This guide serves as a comprehensive blueprint for this process, empowering research, development, and quality control teams to generate data that is not only accurate and precise within their own walls but is demonstrably reproducible across the scientific community.
References
OUCI. (n.d.). Single Laboratory Validation of Four Methods for Quantification of HMF in Honey.
DergiPark. (2024, March 15). Single Laboratory Validation of Four Methods for Quantification of HMF in Honey.
Prior, R. L., et al. (2010). Multi-laboratory validation of a standard method for quantifying proanthocyanidins in cranberry powders. Journal of the Science of Food and Agriculture. Retrieved from [Link]
U.S. National Library of Medicine. (n.d.). Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry. National Institutes of Health. Retrieved from [Link]
Waters. (n.d.). Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QUPPe Method and LC-MS/MS. Retrieved from [Link]
Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]
EAS. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
Phenomenex. (n.d.). LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Retrieved from [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
ResearchGate. (2025, August 6). Comparison of various international guidelines for analytical method validation. Retrieved from [Link]
Hurst, W. J., et al. (1984). Analytical methods for quantitation of methylxanthines. Progress in Clinical and Biological Research. Retrieved from [Link]
MDPI. (n.d.). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives. Retrieved from [Link]
TestQual. (n.d.). TestQual 213 · Multiresidue pesticides · Fosetyl · Phosphonic acid in white wine. Retrieved from [Link]
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
PubMed. (n.d.). Inter-Laboratory Validation of 4-(Dimethylamino) Cinnamaldehyde (DMAC) Assay Using Cranberry Proanthocyanidin Standard for Quantification of Soluble Proanthocyanidins in Cranberry Foods and Dietary Supplements, First Action Official MethodSM: 2019.06. Retrieved from [Link]
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
ResearchGate. (2025, August 5). Chromatographic Methods Used to Identify and Quantify Organic Polymer Additives. Retrieved from [Link]
eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]
Pakistan Science Abstracts. (2015). Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4 -. Retrieved from [Link]
Personal protective equipment for handling (4-methoxyphenyl)methylphosphonic Acid
[1] Executive Summary & Hazard Profile (4-methoxyphenyl)methylphosphonic acid (also known as p-methoxybenzylphosphonic acid) is a crystalline organophosphorus intermediate commonly used in Horner-Wadsworth-Emmons (HWE) o...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Hazard Profile
(4-methoxyphenyl)methylphosphonic acid (also known as p-methoxybenzylphosphonic acid) is a crystalline organophosphorus intermediate commonly used in Horner-Wadsworth-Emmons (HWE) olefinations and as a bioisostere in medicinal chemistry.[1][2]
While often classified as an irritant, the acidic nature of the phosphonic acid moiety (
) mandates handling protocols that anticipate potential corrosivity to mucous membranes and ocular tissue.[1] This guide prioritizes containment and barrier protection to prevent chronic sensitization or acute acidic injury.[1]
Note: Due to the structural acidity, treat wet or solubilized forms with the precautions reserved for Corrosive (Cat 1) substances.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale based on the operational scale and state of the reagent.[1]
Body Area
Standard Operation (<10g, Solid)
Scale-Up / Solubilization (>10g, or Liquid)
Technical Rationale
Respiratory
Fume Hood (Required)
Fume Hood + N95/P100 (if open handling)
Prevents inhalation of acidic dust which can cause immediate bronchial spasms.[1]
Eye/Face
Chemical Safety Goggles
Face Shield + Goggles
Safety glasses are insufficient against fine powders that can drift around lenses.
Hand
Nitrile (0.11 mm)
Double Nitrile or Butyl Rubber
Nitrile provides excellent resistance to organic acids.[1] Double gloving prevents permeation during long procedures.[1]
Body
Lab Coat (Cotton/Poly)
Chemical-Resistant Apron (Tyvek/PVC)
Protects personal clothing from dust accumulation and potential acid hydrolysis on fabric.[1]
Technical Rationale & Material Science
The "Why" Behind the Protocol
1. The Acidity Factor:
Unlike carboxylic acids, phosphonic acids are dibasic and can exhibit significant acidity in their first ionization step.[1] When (4-methoxyphenyl)methylphosphonic acid contacts moisture in the respiratory tract or eyes, it protonates local tissue, leading to immediate irritation.[1]
Protocol Implication: We strictly mandate Chemical Safety Goggles rather than safety glasses. Fine acidic powder can bypass the gaps in standard glasses, reacting with ocular moisture to cause corneal hazing.[1]
2. Particle Size & Electrostatics:
Substituted benzylphosphonic acids are often isolated as fine, electrostatic powders.[1]
Protocol Implication: Use of a Static-Dissipative Weighing Funnel or anti-static gun is recommended during transfer to prevent "flying powder" incidents that contaminate the user's cuffs or neck area.[1]
3. Glove Permeation Dynamics:
While Nitrile is the industry standard, organic solvents used to solubilize this compound (e.g., DMSO, Methanol) can alter breakthrough times.[1]
Protocol Implication: If dissolving in DMSO, double-gloving is mandatory.[1] DMSO acts as a carrier solvent and can transport the acid through a single glove layer into the epidermis.[1]
Operational Workflow: Safe Handling
Diagram 1: PPE Selection Logic
Caption: Decision matrix for selecting appropriate PPE based on experimental scale and physical state.
Caution: Exothermic solvation is possible.[1] If using basic solvents (e.g., Pyridine), expect immediate heat generation.[1] Cool the vessel in an ice bath during addition.
Step 4: Cleanup
Wipe the balance area with a wet paper towel (water solubilizes the acid effectively).[1]
Dispose of the towel as solid chemical waste, not regular trash.[1]
Emergency Response & Disposal
Diagram 2: Spill Response Workflow
Caption: Immediate actions to take in the event of a solid or liquid spill of the reagent.
Neutralization: Can be neutralized with Sodium Bicarbonate (
) solution before disposal if local regulations permit drain disposal for neutralized non-toxic salts (verify with local EHS).[1]
Container Labeling: Must be labeled "Corrosive/Irritant - Organophosphorus Compound."[1]
References
PubChem. (n.d.).[1] (4-Methoxyphenyl)phosphonic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]
Note: Reference provided for the phenyl analog to substantiate general phosphonic acid hazard profiles (H315, H319).[1]
Source for general GHS classific
New Jersey Department of Health. (2015).[1] Hazardous Substance Fact Sheet: Phosphoric Acid & Derivatives.[1] NJ.gov.[1] Retrieved February 7, 2026, from [Link]
Authoritative grounding for respir
Safe Work Australia. (2015).[1] Phosphonic Acid: Human Health Tier II Assessment.[1] Australian Government.[1] Retrieved February 7, 2026, from [Link][1]
Regulatory standard for exposure controls and engineering hierarchies.[1]